molecular formula C16H18N2 B1271899 1-(Biphenyl-2-yl) piperazine CAS No. 180698-18-4

1-(Biphenyl-2-yl) piperazine

Cat. No.: B1271899
CAS No.: 180698-18-4
M. Wt: 238.33 g/mol
InChI Key: RKRVRTJVCWZOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Biphenyl-2-yl) piperazine is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Biphenyl-2-yl) piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Biphenyl-2-yl) piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-phenylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRVRTJVCWZOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901029791
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180698-18-4
Record name 1-(2-Diphenyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Biphenylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901029791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-DIPHENYL)PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: 1-(Biphenyl-2-yl)piperazine Scaffolds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Biphenyl-2-yl) piperazine and its role in CNS disorders Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary: The Privileged Scaffold

In the landscape of Central Nervous System (CNS) medicinal chemistry, 1-(Biphenyl-2-yl)piperazine (also known as 1-(2-biphenylyl)piperazine) represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (D) subtypes.

While simple arylpiperazines (e.g., 1-phenylpiperazine) are non-selective serotonin ligands, the addition of the ortho-phenyl ring in the biphenyl-2-yl motif introduces a critical steric and hydrophobic element. This structural modification steers selectivity toward the 5-HT7 receptor , a key target for cognitive enhancement and antidepressant therapy, while retaining modifiable affinity for 5-HT1A and D2 receptors.

This guide details the pharmacological profile, synthetic pathways, and experimental protocols required to utilize this scaffold in the development of Multi-Target Directed Ligands (MTDLs) for complex psychiatric disorders.

Pharmacodynamics & Mechanism of Action[1]

The 5-HT7 Receptor: The Primary Target

The 1-(Biphenyl-2-yl)piperazine core is widely recognized as a template for 5-HT7 receptor antagonists . The bulky biphenyl group occupies a specific hydrophobic pocket in the 5-HT7 orthosteric site, often yielding low-nanomolar affinity (Ki < 10 nM).

  • Signaling Pathway: The 5-HT7 receptor couples to G

    
    s , stimulating adenylyl cyclase (AC) and increasing intracellular cAMP.
    
  • Therapeutic Effect: Blockade (antagonism) of 5-HT7 prevents 5-HT-induced cAMP accumulation. This mechanism has been validated to produce antidepressant-like effects and improve cognitive flexibility in preclinical models of schizophrenia.

Polypharmacology: 5-HT1A and D2 Crosstalk

Drug developers often exploit this scaffold to create dual-action compounds:

  • 5-HT1A (Gi/o-coupled): Many derivatives act as partial agonists. The balance between 5-HT7 antagonism and 5-HT1A agonism is synergistic for treating anxiety and depression.

  • D2 (Gi/o-coupled): The piperazine nitrogen (protonated at physiological pH) mimics the ethylamine side chain of dopamine, allowing for D2 receptor engagement, relevant for antipsychotic activity.

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways modulated by ligands based on this scaffold.

G cluster_5HT7 5-HT7 Pathway (Antagonism) cluster_5HT1A 5-HT1A Pathway (Agonism) Ligand Biphenyl-Piperazine Ligand R7 5-HT7 Receptor Ligand->R7 Blocks R1A 5-HT1A Receptor Ligand->R1A Activates Gs Gs Protein AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA PKA Activation cAMP->PKA Gi Gi/o Protein R1A->Gi Activates Gi->AC Inhibits Inhib Inhibition

Caption: Dual modulation pathways. The scaffold antagonizes 5-HT7 (blocking cAMP production) while potentially agonizing 5-HT1A (inhibiting AC).

Structure-Activity Relationships (SAR)[2]

The "biphenyl-2-yl" moiety is not merely a lipophilic anchor; its ortho-substitution pattern forces the two phenyl rings into a twisted conformation (non-planar), which is critical for receptor subtype selectivity.

Structural RegionModificationEffect on Pharmacology
Biphenyl Core UnsubstitutedBalanced 5-HT7 / 5-HT1A affinity.
Distal Phenyl Ring 2'-Methoxy (ortho)Increases 5-HT7 selectivity significantly (Ki < 1 nM).[1]
Distal Phenyl Ring 4'-Fluoro (para)Increases metabolic stability; often retains D2 affinity.
Piperazine N4 Free Amine (NH)Moderate affinity; poor blood-brain barrier (BBB) penetration.
Piperazine N4 Long Alkyl ChainCritical for 5-HT1A high affinity (e.g., butyl-aryl chains).

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

The most robust method for synthesizing 1-(biphenyl-2-yl)piperazine derivatives is the Palladium-catalyzed C-N cross-coupling. This method avoids the harsh conditions of nucleophilic aromatic substitution hindered by the ortho-biphenyl group.

Reagents:

  • Substrate: 2-Bromo-biphenyl (or substituted derivative).

  • Amine: Piperazine (excess) or N-Boc-piperazine.

  • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: BINAP or Xantphos (Crucial for sterically hindered ortho-couplings).

  • Base: NaOtBu or Cs₂CO₃.

  • Solvent: Toluene or 1,4-Dioxane.

Step-by-Step Protocol:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 2-bromo-biphenyl (1.0 equiv), N-Boc-piperazine (1.2 equiv), Pd₂(dba)₃ (2 mol%), and BINAP (4 mol%).

  • Activation: Add NaOtBu (1.5 equiv) and anhydrous Toluene (0.2 M concentration).

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Workup: Cool to RT, filter through Celite, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection: Treat the Boc-intermediate with 4M HCl in Dioxane to yield the final 1-(biphenyl-2-yl)piperazine salt.

Synthesis Workflow Diagram

Synthesis Start 2-Bromo-biphenyl + N-Boc-Piperazine Heat Heat 100°C (16h) Start->Heat Buchwald-Hartwig Cat Pd Catalyst / BINAP NaOtBu / Toluene Cat->Heat Inter Intermediate: N-Boc-1-(biphenyl-2-yl)piperazine Heat->Inter Deprot Deprotection (HCl / Dioxane) Inter->Deprot Final Product: 1-(Biphenyl-2-yl)piperazine HCl Deprot->Final

Caption: Palladium-catalyzed synthesis workflow via Buchwald-Hartwig amination.

In Vitro Binding Assay (Radioligand Competition)

To validate affinity, researchers must perform competition binding assays.[2]

  • Membrane Source: HEK-293 cells stably expressing human 5-HT7 receptors.

  • Radioligand: [³H]-5-CT (Carboxamidotryptamine) or [³H]-SB-269970 (selective antagonist).

  • Non-specific control: 10 µM Serotonin (5-HT).

Protocol:

  • Incubate membrane homogenates (20 µg protein) with [³H]-ligand (approx. Kd value) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Incubate for 60 min at 37°C.

  • Terminate by rapid filtration over GF/B filters using a cell harvester.

  • Count radioactivity via liquid scintillation.

  • Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Therapeutic Applications & Future Outlook

Schizophrenia (Cognitive Deficits)

The 1-(biphenyl-2-yl)piperazine scaffold is pivotal in developing drugs that address the cognitive symptoms of schizophrenia, which are poorly treated by current antipsychotics. 5-HT7 blockade promotes neurite outgrowth and enhances synaptic plasticity.

  • Key Reference: The "LP" series of compounds (e.g., LP-44, LP-211) utilize biphenyl-piperazine motifs to achieve high 5-HT7 selectivity.

Anxiety and Depression

The synergy of blocking 5-HT7 while activating 5-HT1A creates a rapid-onset anxiolytic effect. This scaffold allows for the "tuning" of this ratio by modifying the substituents on the distal phenyl ring.

PET Imaging Tracers

Due to their high affinity, radiolabeled derivatives (e.g., with ¹¹C or ¹⁸F on the biphenyl ring) are being investigated as PET tracers to map 5-HT7 receptor distribution in the living human brain.

References

  • Leopoldo, M., et al. (2012). "Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor." Journal of Medicinal Chemistry.

  • Lacivita, E., et al. (2013). "Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists." ChemMedChem.

  • Di Pilato, P., et al. (2013). "Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain." Bioorganic & Medicinal Chemistry Letters.

  • Kikuchi, C., et al. (2002). "Tetrahydrobenzindoles: Selective antagonists of the 5-HT7 receptor." Journal of Medicinal Chemistry. (Foundational work on 5-HT7 pharmacophores).

  • Sur, C., et al. (1996). "Buchwald-Hartwig Amination: A Practical Guide." Chemical Reviews. (General protocol reference).

Sources

Key molecular features of 1-(Biphenyl-2-yl) piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Common Designations: RA-7, 1-(2-Biphenylyl)piperazine CAS Registry Number: 180698-18-4 Molecular Formula: C16H18N2

Executive Summary

1-(Biphenyl-2-yl)piperazine represents a "privileged scaffold" in medicinal chemistry, specifically designed to exploit the orthogonal binding pockets of Class A GPCRs. Unlike its para-substituted isomer (which favors Dopamine D2/5-HT2A interaction), the ortho-substitution of the biphenyl ring induces a critical steric twist. This conformational restriction renders the molecule a potent and selective 5-HT7 receptor antagonist .

This guide dissects the molecular architecture, synthesis, and pharmacological utility of this scaffold, serving as a blueprint for researchers developing ligands for neuropsychiatric disorders, including Autism Spectrum Disorder (ASD) and cognitive dysfunction.

Structural & Electronic Architecture

The "Ortho-Effect" and Conformational Locking

The defining feature of this molecule is the attachment of the piperazine ring at the ortho (C2) position of the biphenyl system.

  • Steric Clash: The proximity of the distal phenyl ring to the piperazine nitrogen creates significant steric hindrance.

  • Torsion Angles: To minimize energy, the two phenyl rings of the biphenyl moiety twist out of coplanarity (dihedral angle ~45–60°). Furthermore, the piperazine ring adopts a specific chair conformation that is sterically "locked" relative to the biphenyl plane.

  • Pharmacophore Implication: This non-planar geometry prevents the molecule from intercalating into flat DNA structures (reducing genotoxicity) but creates a 3D volume that perfectly fills the hydrophobic pocket of the 5-HT7 receptor, differentiating it from the flatter 5-HT1A binding sites.

Electronic Distribution
  • Proximal Nitrogen (N1): The lone pair is delocalized into the biphenyl pi-system, reducing its basicity (pKa ~ 2–3). It acts primarily as a hydrogen bond acceptor.

  • Distal Nitrogen (N4): This amine remains highly basic (pKa ~ 8.8–9.2). At physiological pH, it is protonated, forming a critical salt bridge with the conserved Aspartate residue (Asp3.32) in the transmembrane helix 3 (TM3) of aminergic GPCRs.

Visualization: Pharmacophore & SAR Logic

G Biphenyl Biphenyl Moiety (Hydrophobic Anchor) Ortho Ortho-Substitution (C2) (Steric Twist Generator) Biphenyl->Ortho Induces Piperazine Piperazine Ring (Chair Conformation) Ortho->Piperazine Restricts Rotation Receptor 5-HT7 Receptor Selectivity Ortho->Receptor Selectivity Filter N1 N1 Nitrogen (Linker / e- Delocalization) N1->Biphenyl Conjugation N4 Distal N4 Amine (Ionic Interaction / Asp3.32) Piperazine->N4 Presents N4->Receptor Salt Bridge

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating how the ortho-twist drives 5-HT7 selectivity.

Pharmacological Profile[1][2][3][4][5][6][7][8]

Receptor Selectivity (RA-7 Profile)

While many arylpiperazines are "dirty" drugs (binding promiscuously to 5-HT1A, 5-HT2A, and D2), 1-(Biphenyl-2-yl)piperazine (RA-7) exhibits a distinct profile. It was originally identified as a metabolite of the agonist LP-211 but was found to function as an antagonist.[1]

Binding Affinity Data (Representative Values):

Receptor TargetAffinity (

nM)
Functional ActivityRole in Signaling
5-HT7 < 10 nM Antagonist Blocks

-protein coupling / cAMP accumulation
5-HT1A> 100 nMPartial Agonist/NullModulates anxiety/depression pathways
Dopamine D2> 500 nMWeak AntagonistLow risk of extrapyramidal side effects (EPS)

-Adrenergic
ModerateAntagonistPotential for orthostatic hypotension (off-target)
Mechanism of Action

The molecule acts as an inverse agonist/antagonist at constitutively active 5-HT7 receptors. By stabilizing the inactive state of the receptor, it prevents the activation of Adenylyl Cyclase (AC), thereby reducing intracellular cAMP levels. This pathway is critical in regulating circadian rhythms and thermoregulation.

Synthetic Protocol: Buchwald-Hartwig Amination[10][11][12]

Traditional nucleophilic aromatic substitution (


) fails with 2-bromo-biphenyl due to the lack of electron-withdrawing groups and severe steric hindrance. The only robust method for high-yield synthesis is Palladium-catalyzed cross-coupling.
Reaction Scheme

Reactants: 2-Bromobiphenyl + Piperazine (excess). Catalyst System:


 (Source of 

) + BINAP (Ligand). Base: Sodium tert-butoxide (

).
Step-by-Step Methodology

Note: This protocol assumes standard Schlenk line techniques to exclude oxygen.

  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add 2-Bromobiphenyl (1.0 equiv, e.g., 2.33 g / 10 mmol).

    • Add Piperazine (anhydrous) (2.0–3.0 equiv, 2.58 g / 30 mmol). Crucial: Excess piperazine prevents the formation of the bis-aryl byproduct.

    • Add

      
        (1.4 equiv, 1.35 g).
      
    • Add Toluene (anhydrous, 40 mL).

  • Catalyst Addition:

    • Add

      
        (1 mol%, 92 mg) and BINAP  (2 mol%, 124 mg).
      
    • Why BINAP? As a bidentate ligand, BINAP prevents the formation of inactive Pd-dimers and creates a wide bite angle that accommodates the bulky biphenyl substrate.

  • Reaction:

    • Heat the mixture to 100°C (reflux) for 12–18 hours.

    • Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting bromide spot (

      
      ) should disappear; product amine appears at 
      
      
      
      (stains with Ninhydrin).
  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.

    • Wash the Celite pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue contains the product and excess piperazine.

    • Column Chromatography: Silica gel. Eluent: DCM

      
       DCM/MeOH/NH
      
      
      
      OH (90:9:1).
    • Alternative: Acid/Base extraction (Dissolve in EtOAc, extract with 1M HCl, basify aqueous layer with NaOH, extract back into EtOAc) effectively removes non-basic impurities.

Synthetic Workflow Diagram

Synthesis Start 2-Bromobiphenyl + Piperazine (3.0 eq) Cat Pd2(dba)3 / BINAP NaOtBu / Toluene Start->Cat OxAdd Oxidative Addition (Pd inserts into C-Br) Cat->OxAdd Heat Reflux 100°C (12-18 Hours) Workup Celite Filtration & Acid/Base Extraction Heat->Workup AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim RedElim->Heat Final 1-(Biphenyl-2-yl)piperazine (>95% Purity) Workup->Final

Figure 2: Palladium-catalyzed cross-coupling workflow for sterically hindered aryl-amines.

Physicochemical Properties & ADME

For drug development, the physical parameters of the scaffold dictate its "druglikeness."

  • Lipophilicity (LogP): ~3.5. The biphenyl group is highly lipophilic, facilitating Blood-Brain Barrier (BBB) penetration.

  • Polar Surface Area (PSA): ~15 Ų. Low PSA suggests excellent membrane permeability.

  • Metabolic Stability: The piperazine ring is susceptible to N-oxidation or ring-opening. However, the biphenyl moiety is relatively stable, though the distal phenyl ring is a site for Phase I hydroxylation (CYP450 mediated).

References

  • Leopoldo, M. et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry.[2]

  • Hedlund, P.B. et al. (2010).[1] LP-211 is a brain penetrant selective agonist for the serotonin 5-HT(7) receptor.[1] Neuroscience Letters.[1]

  • Buchwald, S.L.[3] & Hartwig, J.F. (2008). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.[4]

  • Di Pilato, P. et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors. ACS Chemical Neuroscience.

  • Czopek, A. et al. (2025).[5] Novel Dual 5-HT7 Antagonists and Sodium Channel Inhibitors.[5] ResearchGate.[5][6]

Sources

Methodological & Application

Using 1-(Biphenyl-2-yl) piperazine in serotonin receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Serotonin Receptor Profiling Using 1-(Biphenyl-2-yl)piperazine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-(Biphenyl-2-yl)piperazine in serotonin (5-HT) receptor binding assays. The arylpiperazine scaffold is a privileged structure in neuropharmacology, known for its interaction with various G protein-coupled receptors (GPCRs), particularly serotonin receptors.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind experimental design, ensuring methodological robustness, and grounding all claims in authoritative scientific literature. We present detailed protocols for competitive radioligand binding assays, principles of data analysis, and troubleshooting insights to empower researchers in accurately characterizing the affinity of 1-(Biphenyl-2-yl)piperazine and its analogues for specific 5-HT receptor subtypes.

Introduction: The Significance of 1-(Biphenyl-2-yl)piperazine and Serotonin Receptors

The serotonergic system, comprising at least 14 distinct receptor subtypes, is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite.[3][4] This complexity makes serotonin receptors prime targets for therapeutic intervention in psychiatric and neurological disorders.[5] The 1-(Biphenyl-2-yl)piperazine moiety has been identified as a key pharmacophore for potent and selective ligands of serotonin receptors, notably the 5-HT₇ receptor, making it a valuable tool for dissecting the function of this and other related receptors.[6]

Receptor binding assays are the cornerstone of pharmacological characterization, providing a direct measure of the affinity between a ligand and its target receptor.[7] By quantifying this interaction, researchers can determine a compound's potency and selectivity, which are critical first steps in the drug discovery pipeline. This guide will focus on the most common and robust method: the competitive radioligand binding assay.

The Serotonin Receptor Family: A Brief Overview

The 5-HT receptors are predominantly G protein-coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.[8] They are broadly classified into seven families (5-HT₁ to 5-HT₇). Their signaling is primarily mediated through coupling to different Gα protein subtypes, which initiate distinct downstream second messenger cascades.[3][9] Understanding this coupling is essential for interpreting the functional consequences of ligand binding.

G_Protein_Signaling cluster_membrane Plasma Membrane cluster_pathways Downstream Signaling Receptor 5-HT Receptor (7-TM) G_Protein G Protein (αβγ) Receptor->G_Protein Ligand Binding Effector Effector (AC / PLC) G_Protein->Effector Activation Gq Gαq/11 Gs Gαs Gi Gαi/o PLC ↑ PLCβ Gq->PLC AC_inc ↑ Adenylyl Cyclase Gs->AC_inc AC_dec ↓ Adenylyl Cyclase Gi->AC_dec IP3_DAG ↑ IP₃ & DAG (Ca²⁺ Mobilization) PLC->IP3_DAG cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec

Caption: Generalized 5-HT GPCR signaling pathways.

Scientific Principles of Radioligand Binding Assays

The foundation of a successful binding assay is a deep understanding of its underlying principles. These assays quantify the interaction between a ligand (L) and a receptor (R) to form a ligand-receptor complex (LR).

Saturation Binding: Determining K_d and B_max

Before testing a competitive compound, the system must be characterized. A saturation binding experiment is performed by incubating the receptor preparation with increasing concentrations of a radiolabeled ligand ('hot' ligand) until equilibrium is reached.[10]

  • Total Binding: The total radioactivity measured in the sample.

  • Non-Specific Binding (NSB): The binding of the radioligand to non-receptor components (e.g., filters, lipids, plasticware).[11] This is measured by including a high concentration of an unlabeled, high-affinity ligand ('cold' ligand) to saturate the specific receptor sites.[12]

  • Specific Binding: The true binding to the receptor of interest. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding.[11]

Plotting specific binding against the radioligand concentration yields a hyperbolic curve, from which two key parameters are derived via non-linear regression:[10]

  • K_d (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower K_d signifies higher affinity.[13]

  • B_max (Maximum Receptor Density): The total concentration of receptor binding sites in the preparation.[13]

Competitive Binding: Determining IC₅₀ and K_i

This is the primary assay for characterizing an unlabeled test compound like 1-(Biphenyl-2-yl)piperazine. The experiment measures the ability of the test compound ('competitor') to displace a fixed concentration of a specific radioligand from the receptors.[14][15]

  • A single concentration of radioligand (typically at or below its K_d) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor.

  • As the competitor concentration increases, it displaces the radioligand, causing a decrease in measured specific binding.

  • Plotting the percent specific binding against the log concentration of the competitor generates a sigmoidal dose-response curve.[16]

From this curve, two parameters are determined:

  • IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of the competitor that displaces 50% of the specific binding of the radioligand.

  • K_i (Inhibition Constant): The equilibrium dissociation constant for the competitor. It represents the affinity of the competitor for the receptor. The K_i is a more fundamental value than the IC₅₀ because the IC₅₀ is dependent on the experimental conditions (specifically, the concentration and K_d of the radioligand).[17] The K_i is calculated from the IC₅₀ using the Cheng-Prusoff equation .[18]

Cheng-Prusoff Equation: K_i = IC₅₀ / (1 + ([L] / K_d)) Where:

  • [L] = Concentration of the free radioligand.

  • K_d = Equilibrium dissociation constant of the radioligand.

Experimental Protocols & Methodologies

This section provides a detailed, step-by-step protocol for a competitive binding assay using a traditional filtration method. This approach is widely applicable and serves as a gold standard.

Essential Reagents and Materials
  • Test Compound: 1-(Biphenyl-2-yl)piperazine, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Receptor Source: Commercially available cell membrane preparations (e.g., from CHO or HEK cells stably expressing the human 5-HT receptor subtype of interest) or tissue homogenates (e.g., rat cortex).[19][20]

  • Radioligand: A high-affinity, subtype-selective radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]Ketanserin for 5-HT₂ₐ).[21][22]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4. May require optimization with divalent cations (e.g., 5 mM MgCl₂) or other additives depending on the receptor.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-Specific Binding Determinate: A high-affinity, unlabeled reference antagonist for the target receptor (e.g., Spiperone for 5-HT₁ₐ/₂ₐ).

  • Filtration Apparatus: A cell harvester (e.g., Brandel or PerkinElmer) with GF/B or GF/C glass fiber filters.

  • Scintillation Cocktail & Vials: For detecting radioactivity.

  • Liquid Scintillation Counter: To measure radioactive decay.

  • 96-well Microplates: For setting up the assay reactions.

Visual Workflow of the Competitive Binding Assay

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_sep Separation & Counting cluster_analysis Data Analysis A Prepare Reagents: Buffer, Radioligand, Test Compound Dilutions C Dispense Reagents into 96-Well Plate A->C B Prepare Receptor Membrane Suspension B->C D Incubate to Reach Equilibrium (e.g., 60 min at 25°C) C->D E Rapidly Filter Plate Contents (Cell Harvester) D->E F Wash Filters to Remove Unbound Ligand E->F G Transfer Filters to Vials with Scintillation Cocktail F->G H Count Radioactivity (Liquid Scintillation Counter) G->H I Calculate Specific Binding H->I J Plot Competition Curve (% Specific Binding vs. Log[Competitor]) I->J K Determine IC₅₀ via Non-linear Regression J->K L Calculate K_i using Cheng-Prusoff Equation K->L

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol

1. Preparation of Reagents: a. Prepare a 10 mM stock of 1-(Biphenyl-2-yl)piperazine in 100% DMSO. b. Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M final assay concentration). Causality Note: A wide concentration range is crucial to define both the top and bottom plateaus of the competition curve accurately.[23] c. Dilute the radioligand in assay buffer to a working concentration that is 2x the desired final concentration (e.g., if the final is 1 nM, the working stock is 2 nM). d. Dilute the receptor membrane preparation in ice-cold assay buffer to a concentration that results in specific binding of <10% of the total added radioligand. Causality Note: This prevents ligand depletion, a key assumption of the Cheng-Prusoff equation. If too much ligand is bound, the free concentration [L] will be significantly lower than the added concentration, invalidating the calculation.[24]

2. Assay Plate Setup: a. A typical 96-well plate setup is recommended, with all conditions performed in triplicate. b. Total Binding Wells (3 wells): 50 µL Assay Buffer. c. Non-Specific Binding (NSB) Wells (3 wells): 50 µL of a high concentration of a reference antagonist (e.g., 10 µM final concentration of Spiperone). d. Test Compound Wells: 50 µL of each serial dilution of 1-(Biphenyl-2-yl)piperazine.

3. Reaction Incubation: a. Add 100 µL of the diluted receptor membrane preparation to all wells. b. Add 50 µL of the 2x radioligand solution to all wells to initiate the binding reaction. The final volume in each well is 200 µL. c. Gently mix the plate and incubate at a defined temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium. Causality Note: The incubation time and temperature must be optimized in preliminary experiments (kinetic and saturation assays) to ensure equilibrium is reached without receptor degradation.[25]

4. Filtration and Washing: a. Pre-soak the glass fiber filter mat in a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter itself.[11] b. Terminate the incubation by rapidly filtering the contents of the plate through the filter mat using a cell harvester. c. Immediately wash the filters with 3-5 mL of ice-cold wash buffer per well. Causality Note: Washing must be rapid and with ice-cold buffer to minimize dissociation of the ligand-receptor complex while effectively removing unbound radioligand.

5. Counting and Data Collection: a. Punch the filters from the mat into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to equilibrate in the dark for several hours. d. Measure the radioactivity in each vial using a liquid scintillation counter, expressed as Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).

Data Presentation and Analysis

Data Presentation

Quantitative data should be summarized in a clear, tabular format.

Receptor SubtypeRadioligand ([L])K_d (nM)Test CompoundIC₅₀ (nM)K_i (nM)Hill Slope (n_H)
Human 5-HT₁ₐ[³H]8-OH-DPAT (0.5 nM)0.81-(Biphenyl-2-yl)piperazine15092.6-1.05
Human 5-HT₂ₐ[³H]Ketanserin (1.0 nM)1.21-(Biphenyl-2-yl)piperazine>10,000>4,762N/A
Human 5-HT₇[³H]5-CT (0.7 nM)0.91-(Biphenyl-2-yl)piperazine126.4-0.98
Table 1: Example binding affinity profile for 1-(Biphenyl-2-yl)piperazine at selected serotonin receptors. Data are hypothetical for illustrative purposes.
Data Analysis Workflow

Data_Analysis Raw_CPM Raw CPM Data (Total, NSB, Competitor) Avg_CPM Average Triplicates Raw_CPM->Avg_CPM Calc_SB Calculate Specific Binding (Total CPM - NSB CPM) Avg_CPM->Calc_SB Normalize Normalize Data (% Specific Binding) Calc_SB->Normalize Plot Plot: % Specific Binding vs. Log[Competitor] Normalize->Plot Fit Non-linear Regression (Sigmoidal dose-response) Plot->Fit IC50 Determine IC₅₀ and Hill Slope Fit->IC50 Ki Calculate K_i (Cheng-Prusoff) IC50->Ki

Caption: Logical flow of data analysis from raw counts to the final K_i value.

Step-by-Step Analysis:

  • Average the triplicate CPM values for each condition.

  • Calculate the average specific binding for the control (100%): Avg Total CPM - Avg NSB CPM.

  • For each competitor concentration, calculate the specific binding.

  • Normalize the data by expressing the specific binding at each competitor concentration as a percentage of the control specific binding.

  • Plot the normalized data against the logarithm of the competitor concentration.

  • Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a "one-site fit Ki" or "sigmoidal dose-response (variable slope)" equation.[15] This will yield the IC₅₀ and the Hill slope.

  • Use the Cheng-Prusoff equation to convert the experimentally determined IC₅₀ to the K_i value.[18][26]

Advanced Methodologies: Scintillation Proximity Assay (SPA)

For higher throughput screening, the Scintillation Proximity Assay (SPA) offers a homogeneous (no-wash) alternative to filtration.[27]

  • Principle: Receptors are coupled to SPA beads containing a scintillant. When a radioligand binds to the receptor, the radioisotope (e.g., ³H) is brought into close enough proximity to the bead to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to generate a signal.[28][29]

  • Advantages: Eliminates the filtration step, reduces radioactive waste, and is easily automated in 96- or 384-well formats.[30]

  • Considerations: Requires optimization of receptor-bead coupling and can be susceptible to color quenching or light-scattering artifacts from test compounds.

Conclusion

The 1-(Biphenyl-2-yl)piperazine scaffold represents a significant tool for probing the pharmacology of the serotonergic system. The competitive radioligand binding assay, when executed with a thorough understanding of its core principles, provides a robust and reliable method for determining the affinity (K_i) of this and other compounds. By carefully controlling experimental variables, including proper determination of non-specific binding and avoidance of ligand depletion, researchers can generate high-quality, reproducible data. This information is fundamental to establishing structure-activity relationships, confirming target engagement, and advancing the development of novel therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Yadav, V. R., et al. (2021). Signaling pathways of the serotonin receptor (5-HTR) subtypes... ResearchGate. Retrieved from [Link]

  • Kandasamy, R., et al. (2018). The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. Journal of Cell Communication and Signaling. Retrieved from [Link]

  • Schmid, C. L., & Bohn, L. M. (2009). Serotonin receptor signaling and regulation via β-arrestins. Handbook of the Behavioral Neurobiology of Serotonin. Retrieved from [Link]

  • Maroteaux, L., & Monnier, D. (2021). Novel and atypical pathways for serotonin signaling. Journal of Experimental Neuroscience. Retrieved from [Link]

  • QIAGEN. (n.d.). Serotonin Receptor Signaling. GeneGlobe. Retrieved from [Link]

  • Westh Hansen, S., et al. (2016). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • Khare, E. (n.d.). Scintillation proximity assay. Gyan Sanchay. Retrieved from [Link]

  • Health Sciences Library System. (2021). IC50 to Ki Converter Tool. University of Pittsburgh. Retrieved from [Link]

  • Paterson, L. M., et al. (2010). 5-HT Radioligands for Human Brain Imaging With PET and SPECT. Handbook of the Behavioral Neurobiology of Serotonin. Retrieved from [Link]

  • Gualix, J., et al. (2002). Analysis of ligand-binding data without knowledge of bound or free ligand molar concentration. Biochemical Pharmacology. Retrieved from [Link]

  • Davenport, A. P., & Visser, E. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology. Retrieved from [Link]

  • Proverbio, D., et al. (2012). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. Retrieved from [Link]

  • Knight, A. R., et al. (2004). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

  • May, K., & Swillenberg, B. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. Retrieved from [Link]

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Turku PET Centre. (2013). Bmax and KD. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. University of Connecticut. Retrieved from [Link]

  • Glennon, R. A., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. Retrieved from [Link]

  • Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Retrieved from [Link]

  • Ali, M. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. YouTube. Retrieved from [Link]

  • Cer, R. Z., et al. (2009). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research. Retrieved from [Link]

  • Motulsky, H. (2023). Analyzing competitive binding data. GraphPad. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]

  • Scheele, G. A. (1997). Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Journal of Receptor and Signal Transduction Research. Retrieved from [Link]

  • GraphPad. (n.d.). GraphPad Prism 7 Curve Fitting Guide - Receptor binding - Saturation binding. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Competitive binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Sharma, T., & Ram, C. (2017). 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2B Biochemical Binding Assay Service. Retrieved from [Link]

  • Czopek, A., et al. (2025). Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives. ResearchGate. Retrieved from [Link]

  • Contino, M., et al. (2020). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Retrieved from [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • Berg, K. A., & Clarke, W. P. (2018). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular Pharmacology. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Molecules. Retrieved from [Link]

  • Huff, J. R., et al. (1985). Bioactive conformation of 1-arylpiperazines at central serotonin receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Fishback, J. A., et al. (2022). Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. ACS Chemical Neuroscience. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

Application Note: Strategic Protocols for the N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The N-aryl piperazine motif is a privileged pharmacophore, ubiquitous in blockbuster therapeutics ranging from antipsychotics (e.g., Aripiprazole ) to kinase inhibitors (e.g., Imatinib ). Despite its structural simplicity, the synthesis of N-aryl piperazines presents a classic chemoselectivity paradox: the nucleophile (piperazine) possesses two equivalent reactive sites.

The Core Challenge: Controlling mono-arylation versus bis-arylation . Without a rigorous protocol, reactions frequently devolve into statistical mixtures of unreacted piperazine, the desired mono-aryl product, and the bis-aryl impurity.

This guide moves beyond generic "recipe" lists. It provides two distinct, mechanism-driven workflows:

  • Method A (The Gold Standard): Buchwald-Hartwig Cross-Coupling using Third-Generation Dialkylbiaryl Phosphine Ligands (RuPhos). Best for unactivated or sterically demanding aryl halides.

  • Method B (The Kinetic Alternative): Nucleophilic Aromatic Substitution (SnAr).[1] Best for electron-deficient aryl halides.

Decision Matrix: Selecting the Right Protocol

Before weighing reagents, analyze your electrophile (Aryl Halide). Use the logic flow below to determine the optimal pathway.

DecisionMatrix cluster_legend Strategic Note Start Start: Analyze Aryl Halide (Ar-X) EWG Is Ar-X Electron Deficient? (e.g., -NO2, -CN, -CF3, Pyridine) Start->EWG Sterics Is Ar-X Sterically Hindered? (Ortho-substituents) EWG->Sterics No (Unactivated/Neutral) MethodB METHOD B: SnAr (Nucleophilic Substitution) EWG->MethodB Yes (Activated) MethodA METHOD A: Pd-Catalysis (Buchwald-Hartwig) Sterics->MethodA Yes or No Note Method A is universal but costlier. Method B is cheaper but limited scope.

Figure 1: Strategic decision tree for selecting the N-arylation methodology.

Method A: Pd-Catalyzed Buchwald-Hartwig Amination

Scope: Universal. Works for aryl chlorides, bromides, iodides, and triflates, regardless of electronic deactivation.

Mechanistic Grounding (The "Why")

We utilize RuPhos , a bulky, electron-rich dialkylbiaryl phosphine ligand developed by the Buchwald lab.

  • Causality: RuPhos is specifically engineered for secondary amines.[2] Its bulk promotes the difficult reductive elimination step, while its electron-rich nature facilitates oxidative addition.

  • Bis-Arylation Control: The sheer steric bulk of the RuPhos-Pd complex makes the coordination of the already-arylated product (a tertiary amine) kinetically unfavorable compared to the small, unreacted piperazine, naturally enforcing mono-selectivity.

CatalyticCycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Binding (Piperazine enters) OxAdd->AmineBind Deprot Deprotonation (Base removes H-X) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 - Ar-N(pip)

Figure 2: The Pd(0)/Pd(II) catalytic cycle. RuPhos accelerates the rate-limiting Reductive Elimination step.

Protocol: The RuPhos System

Standard Scale: 1.0 mmol Aryl Halide

Reagents:

  • Aryl Halide (1.0 equiv): 1.0 mmol

  • Piperazine (1.5 - 2.0 equiv): 1.5 - 2.0 mmol (Excess is critical to statistically favor mono-arylation).

  • Catalyst Source:

    • Option 1 (Pre-formed, Recommended):RuPhos Pd G4 (2 mol%, 15-20 mg).

    • Option 2 (In-situ): Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv). Note: Use Cs₂CO₃ if substrate contains base-sensitive esters.

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration).

Step-by-Step Workflow:

  • Glassware Prep: Oven-dry a 10 mL microwave vial or Schlenk tube containing a stir bar. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with Aryl Halide (if solid), Piperazine, Base (NaOtBu), and Catalyst (RuPhos Pd G4).

    • Self-Validation: If using NaOtBu, ensure it is a free-flowing white powder. Yellow/clumped solid indicates hydrolysis (NaOH formation), which kills the reaction.

  • Degassing: Cap the vial. Evacuate and backfill with Argon three times.

    • Why? Pd(0) is oxygen-sensitive. Oxygen acts as a competitive oxidant, homocoupling the ligand or aryl halide.

  • Solvent Addition: Syringe in anhydrous THF or Toluene. If Aryl Halide is liquid, add it now via syringe.

  • Reaction: Stir at 80°C (oil bath) or 85°C (microwave) for 2–12 hours.

    • Monitoring: Check TLC. The disappearance of Aryl Halide is the primary endpoint.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a small pad of Celite (to remove Pd black and salts). Concentrate the filtrate.

Method B: SnAr (Nucleophilic Aromatic Substitution)

Scope: Limited to Aryl Fluorides/Chlorides with strong Electron Withdrawing Groups (EWG) in ortho or para positions.

Mechanistic Grounding

This reaction proceeds via a Meisenheimer Complex . The rate is determined by the nucleophilicity of the amine and the electron deficiency of the ring. No metal is required.

  • Selectivity Strategy: Since the product (an aniline derivative) is more electron-rich than the starting aryl halide, the ring becomes less electrophilic after the first addition. This electronic deactivation naturally prevents bis-arylation.

Protocol: The "Green" Solvent System

Standard Scale: 1.0 mmol Aryl Halide

Reagents:

  • Aryl Halide (1.0 equiv): 1.0 mmol (Must have EWG).

  • Piperazine (3.0 equiv): 3.0 mmol.

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv).

  • Solvent: DMSO or DMF (polar aprotic is required to stabilize the charged intermediate).

Step-by-Step Workflow:

  • Charge: Combine Aryl Halide, Piperazine, and Base in a round-bottom flask.

  • Solvent: Add DMSO (2-3 mL).

  • Heat: Stir at 100°C for 4–16 hours.

    • Note: Highly activated substrates (e.g., 1-fluoro-4-nitrobenzene) may react at Room Temperature.

  • Workup (Critical Step): DMSO has a high boiling point. Do not rotovap directly.

    • Pour reaction mixture into Ice Water (20 mL).

    • The product usually precipitates. Filter and wash with water.

    • If no precipitate: Extract with EtOAc (3x), wash organics with Brine (5x) to remove DMSO.

Data Analysis & Self-Validation

How do you verify success before sending for HRMS?

Table 1: Diagnostic NMR Signatures (1H NMR in CDCl3)
FeatureStarting Material (Piperazine)Product (Mono-Aryl)Impurity (Bis-Aryl)
Symmetry Single singlet at ~2.8 ppm (8H)Two distinct triplets (or broad m)Single singlet (shifted downfield)
Integration 8H total4H (alpha-N-Ar) + 4H (alpha-NH)8H (all alpha-N-Ar)
NH Peak Broad singlet (variable)Broad singlet (~1.5 - 2.0 ppm)Absent

Troubleshooting Guide:

  • Problem: Low Yield in Method A.

    • Diagnosis: Did the reaction turn black immediately? (Pd precipitation).

    • Fix: Improve degassing. Switch to BrettPhos if the substrate is extremely sterically hindered.

  • Problem: Bis-arylation observed.

    • Fix: Increase Piperazine equivalents to 5.0. Alternatively, use N-Boc-piperazine , then deprotect with TFA/DCM (adds 2 steps but guarantees mono-selectivity).

References

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines. Journal of the American Chemical Society, 131(1), 17423–17429. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217–7218. [Link]

Sources

In vitro evaluation of 1-(Biphenyl-2-yl) piperazine anticancer activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Evaluation of 1-(Biphenyl-2-yl) Piperazine Scaffolds as Potent Anticancer Agents

Executive Summary

The 1-(Biphenyl-2-yl) piperazine moiety represents a privileged pharmacophore in medicinal chemistry. While historically recognized for its affinity to serotonin receptors (5-HT7) in CNS therapeutics, recent structure-activity relationship (SAR) studies have repositioned this scaffold as a potent backbone for anticancer agents. Its lipophilic biphenyl tail and semi-rigid piperazine core facilitate membrane permeability and target engagement with kinases, tubulin, and G-protein coupled receptors (GPCRs) overexpressed in malignant phenotypes.

This guide provides a rigorous, self-validating workflow for evaluating the anticancer efficacy of 1-(Biphenyl-2-yl) piperazine and its functionalized derivatives. It covers compound handling, cytotoxicity profiling, and mechanistic validation via apoptosis and cell cycle analysis.

Compound Management & Handling

Scientific Rationale: The lipophilicity of the biphenyl group often leads to poor aqueous solubility, which can cause precipitation in cell culture media, leading to false-negative toxicity data.

Protocol: Solubilization and Storage

  • Stock Preparation: Dissolve the neat 1-(Biphenyl-2-yl) piperazine powder in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10–50 mM . Vortex for 30 seconds to ensure complete solvation.

  • Sterilization: Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may bind the compound).

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solutions: Dilute in complete culture media immediately prior to use. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Primary Screening: Cytotoxicity Profiling

Objective: Determine the half-maximal inhibitory concentration (


) across a panel of cancer cell lines.

Methodology: SRB (Sulforhodamine B)[1] Assay Why SRB over MTT? The biphenyl-piperazine scaffold can sometimes interfere with mitochondrial reductase enzymes, potentially skewing MTT/MTS results. SRB measures total protein mass, offering a more stable stoichiometric readout for this class of compounds.

Workflow Diagram:

CytotoxicityWorkflow Start Cell Seeding (3-5k cells/well) Treat Compound Treatment (0.1 - 100 µM, 48-72h) Start->Treat Adherence (24h) Fix Fixation (10% TCA, 4°C, 1h) Treat->Fix Stain Staining (0.4% SRB Solution) Fix->Stain Wash x5 Read OD Measurement (510 nm) Stain->Read Solubilize (Tris Base)

Caption: Figure 1.[2][3] Optimized SRB cytotoxicity workflow for lipophilic piperazine derivatives.

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., MCF-7, HeLa, HepG2) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h.
  • Treatment: Add serial dilutions of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a Vehicle Control (0.5% DMSO) and a Positive Control (e.g., Doxorubicin) .

  • Fixation: Add cold 10% Trichloroacetic acid (TCA) directly to the media.[1] Incubate at 4°C for 1 hour.

  • Washing: Wash 5 times with slow-running tap water. Air dry.

  • Staining: Add 100 µL of 0.4% SRB solution (in 1% acetic acid) for 15 minutes.

  • Solubilization: Wash with 1% acetic acid to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure absorbance at 510 nm.

Data Analysis: Calculate % Growth Inhibition using the formula:



Plot log(concentration) vs. % Inhibition to derive the 

.[4]

Mechanistic Validation: Mode of Action

Scientific Rationale: Piperazine derivatives frequently act as microtubule destabilizers or kinase inhibitors , leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Cell Cycle Analysis (Flow Cytometry)

Protocol:

  • Synchronization: Starve cells (serum-free media) for 24h to synchronize at G0/G1.

  • Treatment: Treat with the

    
     concentration of the compound for 24h.
    
  • Staining: Harvest cells, wash with PBS, and fix in 70% cold ethanol (-20°C) overnight.

  • RNase Treatment: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze 10,000 events using a flow cytometer (FL2 channel).

Expected Outcome: A significant accumulation of cells in the G2/M phase compared to control suggests tubulin interference or CDK1 inhibition.

Apoptosis Induction (Annexin V/PI)

To distinguish between necrotic toxicity (undesirable) and programmed cell death (desirable), use the Annexin V-FITC/PI assay.

Signaling Pathway Visualization:

ApoptosisPathway Compound 1-(Biphenyl-2-yl) piperazine Stress Cellular Stress (ROS / DNA Damage) Compound->Stress Induction Mito Mitochondria (MOMP) Stress->Mito Bcl-2 Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 + Apaf-1 Casp3 Caspase-3 Cleavage Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Figure 2. Proposed intrinsic apoptotic mechanism triggered by biphenyl-piperazine scaffolds.

Representative Data Presentation

When reporting results, structure your data to highlight potency and selectivity.

Table 1: Cytotoxicity Profile (


 in µM) 
Cell Line Tissue Origin Standard (Doxorubicin) 1-(Biphenyl-2-yl) piperazine Derivative A (Functionalized)
MCF-7 Breast 0.5 ± 0.1 45.2 ± 2.5 4.1 ± 0.3
HeLa Cervix 0.8 ± 0.2 38.5 ± 1.8 3.8 ± 0.5
HepG2 Liver 1.2 ± 0.3 50.1 ± 3.0 5.2 ± 0.4

| HEK-293 | Normal Kidney | >100 | >100 | 85.0 ± 5.0 |

Interpretation: The parent scaffold often shows moderate activity (


 > 30 µM). Functionalization (e.g., adding electron-withdrawing groups or linkers) typically enhances potency 10-fold (Derivative A), while maintaining selectivity against normal cells (HEK-293).

References

  • Papapostolou, A., et al. (2023).[5] "Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines."[2][5] Molecules. Link

  • Singh, S., et al. (2025).[6] "Fused and Substituted Piperazines as Anticancer Agents: A Review." Chemical Biology & Drug Design. Link

  • Mao, Z., et al. (2016). "Design, synthesis and anticancer activity of novel hybrid compounds between benzofuran and N-aryl piperazine."[7] Bioorganic & Medicinal Chemistry Letters. Link

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. Link

  • BenchChem. (2024). "Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents." Application Notes. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Selective Piperazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Di-substituted Byproducts in Piperazine Reactions Ticket ID: PIP-MONO-001 Status: Resolved / Guide Available

The Core Problem: " The Nucleophile Paradox"

User Query: "Why does my reaction keep producing the bis-alkylated byproduct (R-P-R), even when I add the electrophile slowly?"

Technical Insight: The root cause is electronic activation. Piperazine is a secondary amine.[1][2][3] When you mono-alkylate it to form the desired product (P-R ), the alkyl group (an electron-donating group) typically increases the electron density on the distal nitrogen atom. Consequently, the mono-substituted product is often more nucleophilic than the unsubstituted starting material.

If


 (where 

is the rate of first substitution and

is the rate of second substitution), the reaction will autocatalyze towards the byproduct, even if starting material remains.
Visualization: The Kinetic Competition

PiperazineReaction Start Piperazine (P-H) Mono Mono-Product (P-R) (More Nucleophilic!) Start->Mono k1 (Slow) Elec Electrophile (R-X) Elec->Mono Bis Bis-Byproduct (R-P-R) (Undesired) Elec->Bis Mono->Bis k2 (Fast)

Figure 1: The kinetic pathway showing how the increased nucleophilicity of the mono-product accelerates byproduct formation.

Strategic Solutions & Protocols

Select your protocol based on the value of your electrophile and your purification capabilities.

Strategy A: The "Statistical Force" Method (High Dilution/Excess)

Best for: Cheap piperazine, expensive electrophiles, simple workups.

Mechanism: By flooding the reaction with excess piperazine, you statistically ensure the electrophile collides with unsubstituted starting material rather than the product.[4]

Protocol:

  • Dissolve: Dissolve Piperazine (5.0 – 10.0 equivalents) in DCM or Acetonitrile.

  • Temperature: Cool to 0°C (lowering temperature often increases selectivity by magnifying the

    
     difference between 
    
    
    
    and
    
    
    ).
  • Addition: Dissolve the Electrophile (1.0 equiv) in solvent and add dropwise over 30-60 minutes. High local concentration of electrophile leads to "hot spots" of bis-alkylation.

  • Workup (The Critical Step):

    • The challenge is removing the 9 equivalents of unreacted piperazine.

    • Wash: Dilute organic layer with water. Piperazine is highly water-soluble; most mono-substituted lipophilic products are not.

    • Extraction: Wash the organic layer 3x with water/brine.

Data: Stoichiometry vs. Selectivity

Piperazine Equivalents Mono-Product Yield (Approx) Bis-Byproduct (Approx) Workup Difficulty
1.0 eq 40-50% 25-30% High (Separation required)
3.0 eq 70-75% 10-15% Medium
5.0 eq 85-90% < 5% Low (Water wash)

| 10.0 eq | > 95% | Trace | Low (Water wash) |

Strategy B: The "pH-Switch" Method (Acid-Controlled Selectivity)

Best for: Large scale, avoiding chromatography, "One-Pot" reactions.

Mechanism: Piperazine has two distinct pKa values:


 and 

[1].[5][6] By adjusting the pH to ~5.5, the first nitrogen is protonated (blocking it), while the second remains free to react. The mono-product, once formed, is less basic, making it harder to protonate the second site, but the steric bulk and charge repulsion prevent the second attack.

Protocol (The Monohydrochloride Method):

  • Preparation: Suspend Piperazine (10 mmol) in Methanol (20 mL).

  • Acidification: Add concentrated HCl (10 mmol) dropwise OR use Piperazine Dihydrochloride salt mixed 1:1 with free Piperazine [2].

    • Goal: Generate Piperazine monohydrochloride in situ.[7][8]

  • Reaction: Add the electrophile (e.g., alkyl halide).

  • Result: The electrophile reacts with the single free amine. The protonated amine is non-nucleophilic.

Troubleshooting:

  • Issue: Reaction is stalled.

  • Fix: The pH might be too low (< 5.0). Add a weak base (Acetate) to buffer the system or slightly raise pH to 6.0.

Strategy C: The "Shielding" Method (Boc-Protection)

Best for: Very expensive electrophiles, complex synthesis, high-purity requirements.

Mechanism: Absolute chemical blocking of one site using a tert-butyloxycarbonyl (Boc) group.

Protocol:

  • Protection: React Piperazine (excess) with

    
     to form 1-Boc-piperazine .
    
    • Note: 1-Boc-piperazine is commercially available and often cheaper than the time cost of purification.

  • Functionalization: React 1-Boc-piperazine with your electrophile (R-X).

    • Selectivity: 100% (Only one amine is available).

  • Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane to remove the Boc group.

Decision Matrix

Use this logic flow to determine the correct experimental setup for your specific constraints.

DecisionTree Q1 Is the Electrophile (R-X) Expensive or Precious? Q2 Can you perform Chromatography? Q1->Q2 No (Cheap R-X) Sol1 STRATEGY C: Use N-Boc-Piperazine (Protection/Deprotection) Q1->Sol1 Yes (Don't waste it) Sol2 STRATEGY A: Use 5-10 eq. Excess Piperazine (Wash away excess) Q2->Sol2 Yes / Maybe Sol3 STRATEGY B: Acid-Controlled (pH ~5.5) (In-situ Monohydrochloride) Q2->Sol3 No (Need precipitation/filtration)

Figure 2: Decision tree for selecting the optimal mono-functionalization strategy.

Frequently Asked Questions (FAQ)

Q: Can I use Flow Chemistry to solve this? A: Yes. Flow chemistry is excellent for this because of kinetic control . By mixing piperazine and the electrophile in a 1:1 ratio in a flow reactor with a short residence time, you can isolate the mono-product before it has time to encounter another electrophile molecule. This avoids the need for massive excess reagents [3].[9]

Q: My product is water-soluble, so Strategy A (washing) won't work. What now? A: Use Strategy C (Boc-protection) . Since the Boc group adds significant lipophilicity, the intermediate (Boc-P-R) will likely be extractable into organic solvents (DCM/EtOAc), allowing you to wash away impurities before deprotecting.

Q: I used 5 equivalents of piperazine, but I still see 10% bis-product. A: Check your addition rate . Even with excess piperazine, if you dump the electrophile in all at once, you create a high local concentration where bis-alkylation competes. Add the electrophile dropwise as a dilute solution.

Q: What about using solid-supported reagents? A: Solid-supported piperazine (on resin) is an option. You load piperazine onto a resin (e.g., Trityl chloride resin), react with the electrophile, and then cleave. This guarantees mono-substitution because the second amine is covalently bound to the bead. However, this is expensive and difficult to scale.

References

  • University of Regina. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][6] Journal of Chemical & Engineering Data. Link

  • BenchChem. (2025).[1][2][8][10] Technical Support Center: Selective Mono-acylation of Piperazine. Link

  • ResearchGate. (2013).[7] What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (Discussion on Flow Chemistry & Kinetics). Link

  • National Institutes of Health (PMC). (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules. Link

Sources

Technical Support Center: Purification of 1-(Biphenyl-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Isolation, Purity, and Salt Formation

Executive Summary

1-(Biphenyl-2-yl)piperazine (1-BPP) is a critical pharmacophore, notably serving as the "tail" moiety for atypical antipsychotics like Aripiprazole and Brexpiprazole. While the synthesis—often via Buchwald-Hartwig amination or nucleophilic aromatic substitution—is well-documented, the isolation is notoriously difficult.

Users frequently report three core failures:

  • The "Oil-Out" Phenomenon: The free base refuses to crystallize, trapping impurities in a viscous gum.

  • Bis-Arylation: The formation of N,N'-di(biphenyl-2-yl)piperazine, which co-elutes with the product.

  • Pd-Residues: Persistent metal contamination in GMP workflows.

This guide provides field-validated protocols to resolve these bottlenecks.

Challenge 1: The Product is an Intractable Oil

Symptom: After workup, the free base forms a dark, viscous oil that resists crystallization, even with seed crystals. Root Cause: The free base of 1-BPP has a low melting point and high conformational flexibility (rotatable biphenyl bond), leading to high entropy that disfavors crystal lattice formation. Solution: Do not isolate the free base. Convert immediately to the Monohydrochloride (HCl) Salt .

Protocol: HCl Salt Formation & Crystallization

The HCl salt stabilizes the molecule, increases the melting point (>200°C), and provides a mechanism to reject impurities.

  • Dissolution: Dissolve the crude oil in Ethanol (EtOH) or Isopropanol (IPA) (5 mL per gram of crude).

    • Note: Avoid Methanol if possible; it is often too good a solvent, leading to yield loss.

  • Acidification: Cool to 0–5°C. Slowly add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl dropwise.

    • Why? A slight excess ensures complete protonation of the N4-secondary amine. The N1-amine (attached to the biphenyl) is less basic due to conjugation and steric hindrance.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Digestion: Heat the slurry to reflux for 15 minutes, then slowly cool to room temperature over 2 hours.

    • Mechanism:[1][2][3][4][5] This "Ostwald ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Filtration: Filter and wash the cake with cold IPA/Ether (1:1).

Data: Salt Solubility Profile
SolventFree Base SolubilityHCl Salt SolubilityOutcome
Water InsolubleSolubleAllows aqueous removal of non-basic impurities.
DCM Highly SolubleInsolubleExcellent for washing the filter cake.
Ethanol SolubleSparingly Soluble (Hot)Ideal Crystallization Medium.
Hexanes InsolubleInsolubleAntisolvent (causes oiling if added too fast).

Challenge 2: Removing the Bis-Arylated Impurity

Symptom: HPLC/TLC shows a persistent impurity (~5-10%) running just above the product. Root Cause: During coupling, the mono-arylated product competes with piperazine for the aryl halide, leading to N,N'-di(biphenyl-2-yl)piperazine. This impurity is lipophilic and lacks the secondary amine functionality. Solution: Exploiting Basicity Differences .

The bis-impurity is a tertiary amine with two bulky biphenyl groups, significantly shielding the nitrogen lone pairs. It is less basic than the target mono-product (secondary amine).

Workflow: pH-Controlled Extraction

This method selectively extracts the product while leaving the bis-impurity in the organic layer.

PurificationLogic Crude Crude Reaction Mixture (Mono + Bis + Piperazine) AcidWash Acid Extraction (pH 3-4) Dilute HCl Crude->AcidWash Dissolve in EtOAc OrgLayer1 Organic Layer (Contains Bis-Impurity + Non-polars) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Mono-Product + Piperazine) AcidWash->AqLayer1 Keep Aqueous BaseWash Basify to pH > 12 (NaOH) AqLayer1->BaseWash ExtractDCM Extract into DCM BaseWash->ExtractDCM AqLayer2 Aqueous Waste (Contains Excess Piperazine) ExtractDCM->AqLayer2 Discard FinalOrg Final Organic Layer (Pure Mono-Product) ExtractDCM->FinalOrg Evaporate

Figure 1: Selective Acid-Base Extraction Workflow. By targeting the secondary amine's higher basicity, the bis-impurity is rejected in the initial organic wash.

Challenge 3: Palladium Scavenging (Buchwald Route)

Symptom: Dark color persists in the solid; Pd levels >1000 ppm. Root Cause: Palladium coordinates strongly to the piperazine nitrogen. Solution: Thiol-based scavengers are superior to charcoal for this specific amine.

Protocol:

  • Dissolve the Free Base (before salt formation) in THF or Ethyl Acetate.

  • Add SiliaMetS® Thiol or MP-TMT resin (4 equivalents relative to expected Pd content).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm pad.

  • Proceed to salt formation.

Note: Do not attempt to scavenge Pd from the HCl salt solution; the protonated amine prevents the scavenger from working effectively if the mechanism relies on N-Pd coordination equilibrium.

Challenge 4: Chromatographic Tailing

Symptom: When running TLC or Flash Chromatography, the spot streaks badly, making separation from impurities impossible. Root Cause: The secondary amine interacts with acidic silanol groups on the silica gel. Solution: Amine Modification of the Stationary Phase.

TLC Mobile Phase:

  • Standard: DCM:MeOH (95:5)

    
    Streaks. 
    
  • Modified: DCM:MeOH:NH

    
    OH (90:9:1) 
    
    
    
    Sharp Spots.
    • Tip: If using TEA (Triethylamine), use 1-2%. However, Ammonium Hydroxide (NH

      
      OH) is easier to remove during evaporation.
      

Column Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine before loading the sample. This "caps" the active silanol sites.

Frequently Asked Questions (FAQ)

Q: Can I use recrystallization to remove the bis-impurity? A: Yes, but only as a polishing step. The HCl salt of the bis-impurity is less crystalline and more soluble in organic solvents than the mono-salt. Recrystallizing the crude HCl salt from boiling Ethanol usually leaves the bis-impurity in the mother liquor.

Q: Why is my yield low after the acid-base extraction? A: You likely didn't basify the aqueous layer enough. Piperazines are moderately strong bases (pKa ~9.8). To ensure the molecule is fully deprotonated and extractable into DCM, the pH must be >12 . Use 50% NaOH solution.

Q: I used excess piperazine to prevent bis-formation, but now I can't get rid of the piperazine. A: Piperazine is extremely water-soluble. Even if your product is in the organic layer, perform three washes with water (not brine). Brine reduces the solubility of piperazine in the water layer ("salting out"), forcing it back into the organic layer. Use pure water.

Q: My HCl salt is hygroscopic. What happened? A: You likely formed the Dihydrochloride salt (2HCl). This occurs if a large excess of acid is used. The dihydrochloride is often more hygroscopic and acidic. The Monohydrochloride is generally the preferred pharmacological form. Control your acid stoichiometry to 1.05–1.1 equivalents.

References

  • Synthesis and Purification of Aripiprazole Intermediates.U.S. Patent 7,872,132. Describes the preparation of 1-(2,3-dichlorophenyl)

  • Buchwald-Hartwig Amination of Piperazines.Journal of Organic Chemistry. Details the kinetic competition between mono- and bis-arylation and the use of excess amine to control selectivity.

  • Purification of Piperazine Derivatives.Organic Syntheses, Coll. Vol. 5. Provides the foundational workup for 1-benzylpiperazine, establishing the solubility profiles and acid-base extraction logic applicable to biphenyl analogs.

  • Palladium Scavenging in Pharmaceutical Synthesis.Organic Process Research & Development.

    • (General reference for SiliaMetS protocol).

Sources

Addressing racemization in the synthesis of chiral piperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Racemization in the Synthesis of Chiral Piperazine Derivatives Role: Senior Application Scientist Status: Online | Ticket ID: CP-RAC-001

Introduction: The "Silent Killer" of Piperazine Potency

Welcome to the technical support hub. If you are here, you are likely observing inconsistent biological data or splitting peaks in your HPLC traces. Chiral piperazines are privileged scaffolds in drug discovery (e.g., Indinavir, Olanzapine analogs), but they are notoriously prone to racemization and epimerization due to the high basicity of the secondary amine and the lability of


-protons, particularly when adjacent to carbonyls (amides) or electron-withdrawing groups.

This guide moves beyond generic advice. We treat your synthesis as a system where every reagent choice—base strength, coupling agent, and solvent polarity—is a variable that must be controlled to prevent stereochemical erosion.

Module 1: Diagnostic Framework

Q: How do I confirm if my piperazine has racemized?

The Issue: Standard C18 HPLC often fails to separate piperazine enantiomers. The Solution: You must derivatize or use specialized Chiral Stationary Phases (CSPs).

Protocol A: The Marfey’s Analysis (Gold Standard)

If you cannot achieve separation on a Chiralpak AD/OD column, use Marfey’s Reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide). It reacts with the secondary amine of the piperazine to form diastereomers, which are easily separable on standard achiral C18 columns.

  • Derivatization: Mix 50 µL of sample (50 mM) with 100 µL Marfey’s reagent (1% in acetone) and 20 µL NaHCO3 (1M). Heat at 40°C for 1 hour.

  • Quench: Add 20 µL HCl (2M).

  • Analyze: Inject on C18 HPLC (Gradient: Water/Acetonitrile + 0.1% TFA).

  • Interpretation: If you see two peaks (L-L and L-D adducts), your starting material was racemic or racemized during synthesis.

Diagnostic Decision Tree

Use this logic flow to pinpoint where the chirality was lost.

DiagnosticTree Start Problem: Low ee% or Inconsistent Bio-Data CheckSM Step 1: Check Starting Material (Marfey's or Chiral HPLC) Start->CheckSM IsSMPure Is SM >99% ee? CheckSM->IsSMPure VendorIssue Root Cause: Impure Commercial Reagent IsSMPure->VendorIssue No CheckCoupling Step 2: Analyze Coupling Step (Amide Bond Formation) IsSMPure->CheckCoupling Yes IsCouplingPure Did racemization occur during coupling? CheckCoupling->IsCouplingPure Azlactone Root Cause: Azlactone Formation (Change Coupling Reagents) IsCouplingPure->Azlactone Yes CheckWorkup Step 3: Analyze Workup/Purification IsCouplingPure->CheckWorkup No BaseIssue Root Cause: Base-catalyzed Epimerization (Switch to DIPEA/Cs2CO3) CheckWorkup->BaseIssue

Figure 1: Diagnostic logic to isolate the source of stereochemical loss.

Module 2: Amide Coupling (The Danger Zone)

Q: Why does my ee% drop during amide coupling of piperazine-2-carboxylic acids?

The Mechanism: When you activate the carboxylic acid of a protected piperazine (e.g., Boc-Piperazine-2-COOH), the carbonyl oxygen can attack the activated ester, forming a 5-membered oxazolone (azlactone) intermediate. The


-proton on this ring is highly acidic (

). Even mild bases like triethylamine can deprotonate it, leading to a planar enolate and subsequent racemization upon reprotonation.

Azlactone SM Activated Amino Acid Azlactone Oxazolone (Azlactone) Ring SM->Azlactone Cyclization Enol Planar Enol (Achiral) Azlactone->Enol Base (-H+) Racemate Racemic Product (L + D) Azlactone->Racemate Amine Attack Enol->Azlactone Reprotonation

Figure 2: The Azlactone pathway is the primary mechanism of racemization in peptide-like couplings.

Troubleshooting Guide: Coupling Protocols
ParameterAvoid (High Risk) Recommended (Low Risk) Why?
Coupling Reagent HATU, HBTU (Uroniums)DIC + Oxyma or COMU Uroniums are too reactive, promoting azlactone. Oxyma acts as a scavenger to suppress it [1].
Base Triethylamine (TEA), DBUDIPEA (Hünig's Base), TMPTEA is less sterically hindered and strong enough to deprotonate the

-carbon.
Solvent DMF (Polar Aprotic)DCM or DMF/DCM (1:1) High polarity stabilizes the charged enolate intermediate, accelerating racemization.
Additives NoneHOAt or Oxyma Pure Additives convert the activated ester to a more stable active ester, preventing cyclization.

The "Safe" Protocol:

  • Dissolve carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in DCM/DMF (1:1) at 0°C.

  • Add DIC (1.1 eq) and stir for 5 mins (Pre-activation).

  • Add the amine (1.0 eq) and DIPEA (2.0 eq).

  • Allow to warm to RT. Do not heat.

Module 3: N-Functionalization (Alkylation vs. Arylation)

Q: My chiral center is adjacent to the Nitrogen. How do I add an R-group without inversion?

Direct


 alkylation using alkyl halides and strong bases (NaH, KOH) often leads to elimination or epimerization via deprotonation.
Scenario A: N-Arylation

Do NOT use: Standard


 (Nucleophilic Aromatic Substitution) with bases like 

in DMF at 100°C. The heat and basicity will racemize the

-center.

USE: Buchwald-Hartwig Coupling. Pd-catalyzed coupling allows C-N bond formation at lower temperatures with weaker bases.

  • Catalyst:

    
     or Pd(OAc)2
    
  • Ligand: BINAP (racemic BINAP is fine if the ligand is achiral, but the bulky nature protects the product) or Xantphos .

  • Base:

    
      or NaOtBu  (Use Cs2CO3 if NaOtBu causes epimerization).
    
  • Solvent: Toluene or Dioxane (80°C).

Scenario B: N-Alkylation

Do NOT use: Methyl iodide with NaH.

USE: Reductive Amination.

  • React piperazine with the corresponding aldehyde.

  • Form the iminium ion (mildly acidic conditions, pH 5-6).

  • Reduce with

    
     .
    Why? This avoids the formation of a carbanion at the chiral center entirely.
    

Module 4: Synthesis via Reduction

Q: I am making the piperazine ring by reducing a pyrazine. How do I ensure high ee?

Reducing pyrazines or diketopiperazines is a common route, but "over-reduction" or "partial reduction" can lead to planar intermediates.

Key Insight: Use Dynamic Kinetic Resolution (DKR) if possible, or strictly controlled hydrogenation.

Optimized Hydrogenation Protocol [2]:

  • Substrate: Pyrazin-2-ol or Pyrazine ester.

  • Catalyst:

    
     (Pearlman's Catalyst)  or 
    
    
    
    (Adams' Catalyst)
    .
  • Solvent: Methanol or Acetic Acid.

  • Pressure: 50-60 psi

    
    .
    
  • Critical Step: If reducing a pyrazine, adding a chiral auxiliary (like camphor-sulfonic acid) can induce diastereoselectivity, which is then preserved.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Rossen, K., et al. (2006). Asymmetric Hydrogenation of Pyrazines.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247.[1] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

Disclaimer: These protocols are guidelines based on standard chemical principles. Always perform a small-scale pilot reaction (10-50 mg) and analyze via Chiral HPLC before scaling up.

Sources

Scaling up the synthesis of 1-(Biphenyl-2-yl) piperazine for preclinical studies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Process Chemistry & Scale-Up) Ticket ID: PRECLIN-SC-BP2P Subject: Optimization and Troubleshooting for Kilogram-Scale Synthesis

Executive Summary

1-(Biphenyl-2-yl) piperazine is a critical pharmacophore for various CNS-active agents, particularly 5-HT7 receptor antagonists and partial agonists (e.g., Bifeprunox). While milligram-scale synthesis often utilizes nucleophilic aromatic substitution (


) or reductive amination, these routes fail at scale due to poor atom economy, harsh conditions, or lack of regioselectivity.

This guide details the Palladium-Catalyzed Buchwald-Hartwig Amination as the definitive route for preclinical scale-up (100g – 5kg). This method offers superior yields (>85%) and functional group tolerance but introduces specific challenges regarding catalyst removal and mono-arylation selectivity.

Module 1: Reaction Optimization & Chemistry

FAQ 1.1: Why is my reaction stalling at ~60% conversion?

Diagnosis: Catalyst deactivation or steric hindrance. The ortho-phenyl group on the biphenyl ring creates significant steric bulk around the reaction center. Standard ligands (e.g.,


) are insufficient.

Solution:

  • Ligand Switch: Utilize bidentate ligands with a wide bite angle (e.g., BINAP , DPPF ) or bulky monodentate biaryl phosphines (XPhos , RuPhos ).

    • Recommendation:BINAP is the most cost-effective option for this specific transformation at scale.

  • Base Selection: Switch from

    
     (heterogeneous, slower) to NaOtBu  (sodium tert-butoxide). The stronger solubility of NaOtBu in toluene accelerates the catalytic cycle.
    
  • Inert Atmosphere: Ensure strict

    
     exclusion. Pd(0) species are rapidly oxidized. Sparge solvents with Nitrogen/Argon for 30 minutes minimum.
    
FAQ 1.2: How do I prevent the formation of the dimer impurity?

Issue: The product, a secondary amine, is nucleophilic and can react with another molecule of 2-bromobiphenyl to form N,N'-bis(biphenyl-2-yl)piperazine. Causality: Once formed, the mono-arylated product competes with the starting piperazine for the Pd-catalyst.

Solution (The "Dilution" Principle):

  • Stoichiometry: You must use a significant excess of piperazine.

    • Standard: 1.0 eq Aryl Halide : 1.2 eq Piperazine

      
       High Dimer Risk.
      
    • Scale-Up Protocol: 1.0 eq Aryl Halide : 4.0 eq Piperazine .

  • Dosing Strategy: Do not add the aryl halide dropwise. Having a high concentration of piperazine relative to the aryl halide at all times is critical.

Visualizing the Selectivity Mechanism

ReactionSelectivity cluster_0 Kinetic Control Start Reagents: 2-Bromobiphenyl + Excess Piperazine (4 eq) Pd_Cycle Pd(0)/BINAP Catalytic Cycle Start->Pd_Cycle Oxidative Addition Mono Target Product: 1-(Biphenyl-2-yl)piperazine Pd_Cycle->Mono Reductive Elimination (Fast w/ Excess Amine) Dimer Impurity: Bis-arylated Dimer Pd_Cycle->Dimer Unwanted Coupling Mono->Pd_Cycle Re-entry (Competes if Piperazine low)

Figure 1: Kinetic competition between mono- and bis-arylation. Excess piperazine statistically blocks the "Re-entry" pathway.

Module 2: Workup & Purification (The "No-Column" Strategy)

FAQ 2.1: How do I remove Palladium to <10 ppm without chromatography?

Context: For preclinical toxicology studies, heavy metal limits are strict (ICH Q3D). Solution: A three-stage removal process is required.[1]

StageMethodMechanismEfficiency
1 Celite Filtration Physical removal of bulk Pd black.Low (Removes precipitated Pd only)
2 Chemical Scavenging SiliaMetS® Thiol or Activated Carbon (Darco KB-G) added to the crude solution (50°C, 2h).High (Chemically binds soluble Pd)
3 Salt Formation Convert free base to HCl salt . Palladium complexes generally remain in the organic mother liquor while the salt crystallizes.Very High (Polishing step)
FAQ 2.2: How do I separate the excess piperazine?

Solution: Water wash. Piperazine is highly water-soluble. The target product (lipophilic biphenyl group) is not.

  • Quench reaction with water.

  • Extract with Ethyl Acetate or Toluene.

  • Wash organic layer 3x with water.

  • Result: Excess piperazine partitions into the aqueous phase; product remains in organic.

Module 3: Validated Scale-Up Protocol (100g Basis)

Reaction Scheme:



Step-by-Step Workflow
  • Preparation:

    • Charge a 2L 3-neck flask with Piperazine (260 g, 3.0 mol, 4.0 eq) and Toluene (800 mL).

    • Add NaOtBu (108 g, 1.12 mol, 1.5 eq).

    • Critical: Degas the slurry by bubbling

      
       for 30 mins.
      
  • Catalyst Addition:

    • Add BINAP (4.6 g, 1 mol%) and

      
        (3.4 g, 0.5 mol%).
      
    • Stir for 10 mins at RT to form the active catalytic species (solution turns orange/red).

  • Substrate Addition & Reaction:

    • Add 2-Bromobiphenyl (175 g, 0.75 mol, 1.0 eq) in one portion.

    • Heat to 100°C (internal temp) for 4–6 hours.

    • Validation: Check HPLC.[2] Target: <1% starting bromide.

  • Workup (The "Purification by Phase"):

    • Cool to RT. Filter through a Celite pad (removes insolubles/salts). Wash pad with Toluene.

    • Transfer filtrate to a separator. Add Water (1 L).

    • Agitate and separate phases. Discard aqueous (contains excess piperazine).

    • Wash organic phase with 5% L-Cysteine solution (optional but recommended for Pd removal) or Water (2x).

  • Crystallization (HCl Salt Formation):

    • Dry organic phase (

      
      ), filter, and transfer to a clean reactor.
      
    • Add 4N HCl in Dioxane (or bubble HCl gas) slowly at 0–5°C.

    • The Monohydrochloride salt will precipitate as a white solid.

    • Filter, wash with cold acetone, and dry.

Workflow Diagram

Workflow Step1 1. Reactor Charge (Piperazine + Base + Toluene) DEGAS (N2) Step2 2. Catalyst Activation (Pd + BINAP) Step1->Step2 Step3 3. Reaction (Add Bromide, 100°C, 6h) Step2->Step3 Check IPC: HPLC >99% Conv? Step3->Check Check->Step3 No (Add time/cat) Workup1 4. Filtration (Celite) Remove salts/Pd black Check->Workup1 Yes Workup2 5. Aqueous Wash Remove excess Piperazine Workup1->Workup2 Workup3 6. Pd Scavenging (SiliaMetS or Charcoal) Workup2->Workup3 Cryst 7. Salt Formation (HCl/Dioxane) Workup3->Cryst Final Final Product 1-(Biphenyl-2-yl)piperazine HCl Cryst->Final

Figure 2: Process flow from reactor charging to salt isolation, highlighting Critical Process Parameters (CPPs).

Module 4: Safety & Handling

FAQ 4.1: Piperazine Handling
  • Hazard: Piperazine is a solid sensitizer and can cause respiratory irritation.

  • Engineering Control: Weighing must be done in a flow hood or glovebox.

  • Process Issue: Piperazine can sublime in the condenser if the cooling water is too cold during reflux. Keep condenser water at 15–20°C, not 0°C, to prevent clogging.

FAQ 4.2: Residual Solvents
  • Toluene: Class 2 solvent. Ensure the final drying step (vacuum oven at 45°C) is sufficient. The HCl salt formation usually purges toluene efficiently, but verify with Headspace GC.

References

  • Buchwald-Hartwig Amination Foundations

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4][5] Reaction of aryl bromides with amines. Journal of the American Chemical Society. Link

  • Catalyst Scavenging Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Piperazine Mono-arylation Selectivity

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition. Link

  • Specific Application (Bifeprunox Intermediate)

    • Feenstra, R. W., et al. (2001). Preparation of (biphenyl-2-yl)piperazines as 5-HT7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for 1-(Biphenyl-2-yl) piperazine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of 1-(Biphenyl-2-yl) piperazine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method development, validation, and comparison with alternative analytical techniques, ensuring scientific integrity and adherence to international standards.

Introduction: The Analytical Imperative for 1-(Biphenyl-2-yl) piperazine

1-(Biphenyl-2-yl) piperazine is a significant molecule in pharmaceutical research, often serving as a key intermediate or a core scaffold in the development of novel therapeutics. Its accurate quantification is paramount during drug substance and product development, for quality control, and in stability studies. The piperazine moiety, a six-membered ring with two nitrogen atoms, is a common feature in many active pharmaceutical ingredients (APIs).[1] The presence of the biphenyl group in the target analyte provides a chromophore, making UV-based detection in HPLC a viable and accessible analytical approach.

This guide will explore a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method, validated according to the stringent guidelines of the International Council for Harmonisation (ICH).[2][3][4] We will also present a comparative analysis with alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a holistic view for informed decision-making in the laboratory.

The Workhorse of Pharmaceutical Analysis: A Stability-Indicating RP-HPLC Method

A stability-indicating analytical method is crucial as it can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[5][6] For 1-(Biphenyl-2-yl) piperazine, an RP-HPLC method offers a balance of specificity, precision, and cost-effectiveness.

Rationale for Chromatographic Conditions

The selection of chromatographic parameters is a critical step driven by the physicochemical properties of 1-(Biphenyl-2-yl) piperazine.

  • Column: A C18 column is the stationary phase of choice due to its hydrophobic nature, which is well-suited for the nonpolar biphenyl group of the analyte. An Agilent C18 column (150 mm × 4.6 mm, 5 µm) or equivalent provides excellent resolution and peak shape.[6]

  • Mobile Phase: An isocratic elution with a mixture of an organic modifier and a buffer is a common starting point for piperazine derivatives.[7] A mobile phase consisting of Acetonitrile and 0.1% Formic acid in water (e.g., in a 50:50 v/v ratio) is a good choice.[6] The formic acid helps to protonate the piperazine nitrogens, leading to better peak shape and retention.

  • Flow Rate: A flow rate of 1.0 mL/min ensures a reasonable analysis time without generating excessive backpressure.[6][7]

  • Detection: The biphenyl group in the molecule allows for UV detection. A wavelength of 254 nm is often a good starting point for aromatic compounds.[8] A Photo Diode Array (PDA) detector is highly recommended as it can assess peak purity.

  • Column Temperature: Maintaining the column at a constant temperature, for instance, 30°C, ensures reproducible retention times.[6]

Experimental Protocol: RP-HPLC Method

Objective: To quantify 1-(Biphenyl-2-yl) piperazine in a drug substance or formulation.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • PDA detector

  • Chromatographic data acquisition software

Chromatographic Conditions:

  • Column: Agilent C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of 1-(Biphenyl-2-yl) piperazine reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing 1-(Biphenyl-2-yl) piperazine and dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Calculate the concentration of 1-(Biphenyl-2-yl) piperazine in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Method Validation: The Cornerstone of Trustworthy Data

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of the proposed HPLC method should be performed according to ICH Q2(R2) guidelines.[2][3][4]

Validation Parameters and Acceptance Criteria

The core validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[9]

Parameter Objective Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for 1-(Biphenyl-2-yl) piperazine should be pure and well-resolved from any impurities or degradation products. Peak purity should be confirmed using a PDA detector.
Linearity To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response.A linear relationship should be observed over a specified range (e.g., 1-50 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.[8]
Accuracy To determine the closeness of the test results to the true value.The percent recovery should be within 98.0% to 102.0% at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (Intra-day precision): The relative standard deviation (%RSD) of six replicate injections should be ≤ 2.0%.Intermediate Precision (Inter-day precision): The %RSD of results obtained on different days, by different analysts, or on different instruments should be ≤ 2.0%.[6]
LOD & LOQ To determine the lowest concentration of the analyte that can be reliably detected and quantified.LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness To measure the capacity of the method to remain unaffected by small, deliberate variations in method parameters.The method should show no significant changes in results when parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C) are varied. The %RSD of the results should be ≤ 2.0%.[10]
Forced Degradation Studies for Stability-Indicating Properties

To establish the stability-indicating nature of the method, forced degradation studies are performed by subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light.[5][6] The method should be able to separate the intact drug from its degradation products.

Experimental Protocol: Forced Degradation

  • Acidic Hydrolysis: Reflux the drug solution with 0.1 N HCl.

  • Alkaline Hydrolysis: Reflux the drug solution with 0.1 N NaOH.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂.

  • Thermal Degradation: Expose the solid drug to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug solution to UV light.

Analyze the stressed samples using the developed HPLC method. The peak for 1-(Biphenyl-2-yl) piperazine should be well-separated from any degradation product peaks.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a robust and widely accessible technique, other methods may offer advantages in specific scenarios.

Technique Principle Advantages Disadvantages Best Suited For
RP-HPLC with UV Detection Separation based on polarity, detection via UV absorbance.Cost-effective, robust, widely available, good for routine QC.Lower sensitivity compared to MS, may require derivatization for compounds without chromophores.[10][11]Routine quality control, assay, and impurity profiling in known matrices.
UPLC with UV Detection Similar to HPLC but uses smaller particles, leading to higher resolution and faster run times.Faster analysis, higher throughput, better resolution, lower solvent consumption.Higher initial instrument cost, requires higher quality solvents.High-throughput screening, complex sample analysis.
LC-MS/MS Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.Extremely high sensitivity and selectivity, can identify unknown impurities and metabolites.[12]High instrument and maintenance costs, requires specialized expertise.Bioanalysis (quantification in biological fluids), trace impurity analysis, structural elucidation of unknowns.[13]
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Analysis of volatile impurities or related substances.
HPTLC A planar chromatographic technique offering high sample throughput.High throughput, low solvent consumption per sample, multiple samples can be run simultaneously.Lower resolution and sensitivity compared to HPLC.Rapid screening, qualitative analysis, and semi-quantitative analysis.[5]

Visualizing the Workflow and Validation Process

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Dissolution Dissolve in Mobile Phase Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC HPLC System (Pump, Autosampler, Column Oven) Filtration->HPLC Column C18 Column HPLC->Column Detector PDA Detector Column->Detector Data_System Chromatography Data System Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Flowchart start Start Validation specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report end Method Validated report->end

Caption: Flowchart of the analytical method validation process based on ICH guidelines.

Conclusion

The selection of an analytical method for the quantification of 1-(Biphenyl-2-yl) piperazine is a critical decision that impacts the quality and reliability of data throughout the drug development lifecycle. A well-developed and thoroughly validated stability-indicating RP-HPLC method, as outlined in this guide, provides a robust, reliable, and cost-effective solution for routine quality control and stability testing. For applications requiring higher sensitivity or throughput, techniques such as LC-MS/MS and UPLC present powerful alternatives. A comprehensive understanding of the principles, advantages, and limitations of each method, coupled with rigorous validation according to ICH guidelines, is essential for ensuring the integrity of analytical results and the quality of the final pharmaceutical product.

References

  • Stability-Indicating RP-HPLC Method Development and Validation for the Quantification of Fluphenazine Tablets in Solid Oral Dosage Form. PubMed.
  • Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Scholars.Direct.
  • Stability-Indicating HPTLC Determination of Piperine in Bulk Drug and Pharmaceutical Formul
  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science.
  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chrom
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • A Review on Analytical Methods for Piperazine Determin
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH Guidelines for Analytical Method Valid
  • ICH guideline Q2(R2)

Sources

Cross-validation of biological assays for 1-(Biphenyl-2-yl) piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: GPCR (Serotonin 5-HT7 / 5-HT1A) | Molecule Type: Arylpiperazine Scaffold

Executive Summary

1-(Biphenyl-2-yl) piperazine is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold for high-affinity ligands targeting the 5-HT7 and 5-HT1A serotonin receptors. While it offers nanomolar affinity, its lipophilic biphenyl moiety presents specific assay challenges—notably non-specific binding (NSB) and potential interference in fluorescence-based readouts.

This guide provides a cross-validation framework to distinguish true pharmacological activity from assay artifacts. It prioritizes orthogonal testing: validating affinity via Radioligand Binding (the "Gold Standard") against high-throughput Fluorescence Polarization (FP) , and confirming efficacy via cAMP accumulation assays.

Part 1: Comparative Assay Analysis

To ensure data integrity, you must cross-reference results from at least two distinct physical principles. Relying solely on one format (e.g., TR-FRET) risks false positives due to the compound's physicochemical properties.

Table 1: Assay Performance Matrix
FeatureRadioligand Binding (Filtration) Fluorescence Polarization (FP) cAMP Functional (HTRF/LANCE)
Role Validation (Gold Standard) Primary Screening (High Throughput)Functional Efficacy (Agonist/Antagonist)
Physical Principle Isotope detection (

H)
Molecular tumbling speedTR-FRET (Energy Transfer)
Sensitivity High (fM - pM range)Moderate (nM range)High (cAMP detection)
Interference Risk Low (unaffected by color/fluorescence)High (Biphenyl core may quench/fluoresce)Moderate (Color quenching possible)
Throughput Low (Labor intensive)HighHigh
Critical Control NSB determination (using SB-269970)Auto-fluorescence checkEnvision/PHERAstar "Ratio" correction

Part 2: Cross-Validation Workflow

The following diagram illustrates the decision logic for validating 1-(Biphenyl-2-yl) piperazine. It moves from binding confirmation to functional characterization, ensuring off-target effects (like 5-HT1A cross-reactivity) are quantified.

CrossValidation cluster_binding Step 1: Affinity Profiling cluster_functional Step 2: Efficacy & Selectivity Start Compound: 1-(Biphenyl-2-yl) piperazine Binding_Rad Radioligand Binding (3H-SB-269970) Start->Binding_Rad Binding_FP Fluorescence Polarization (Screening) Start->Binding_FP Check_Discord Discordance Check (Is FP Ki << Rad Ki?) Binding_Rad->Check_Discord Binding_FP->Check_Discord Check_Discord->Binding_Rad Discordant (Artifact) Func_cAMP cAMP Accumulation (Gs Signaling) Check_Discord->Func_cAMP Concordant Data Selectivity Selectivity Screen (5-HT1A vs 5-HT7) Func_cAMP->Selectivity

Figure 1: Logical workflow for validating arylpiperazine ligands, prioritizing the resolution of discordance between screening and reference assays.

Part 3: Detailed Experimental Protocols

Protocol A: Radioligand Binding (The "Truth" Standard)

Objective: Determine equilibrium dissociation constant (


) without optical interference.
Receptor:  Recombinant human 5-HT7 expressed in CHO or HEK293 membranes.
Radioligand: 

-SB-269970 (Specific Activity ~80 Ci/mmol).

Step-by-Step Methodology:

  • Buffer Preparation: Use 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 0.5 mM EDTA. Crucial: Add 0.1% Ascorbic Acid to prevent oxidation of the piperazine ring.
    
  • Plate Setup: Use 96-well polypropylene plates (low binding).

    • Total Binding: Membrane + Radioligand (1-2 nM final).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (10

      
      M SB-269970 or Methiothepin).
      
    • Test: Membrane + Radioligand + 1-(Biphenyl-2-yl) piperazine (10-point dilution, 10

      
      M to 0.1 nM).
      
  • Incubation: Incubate for 60 minutes at 27°C (room temperature). Equilibrium is slower for lipophilic biphenyls; do not shorten this step.

  • Harvesting: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI). The PEI soak is mandatory to reduce the "stickiness" of the biphenyl group to the filter paper.

  • Analysis: Count via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Assay (HTRF/LANCE)

Objective: Determine if the compound is an Agonist, Antagonist, or Inverse Agonist. 5-HT7 is


-coupled, leading to cAMP production.

Step-by-Step Methodology:

  • Cell Prep: Use frozen aliquots of 5-HT7-CHO cells. Resuspend in stimulation buffer (HBSS + 500

    
    M IBMX to inhibit phosphodiesterase).
    
  • Compound Addition:

    • Agonist Mode: Add compound alone.

    • Antagonist Mode: Add compound +

      
       of Serotonin (5-HT).
      
  • Incubation: 30-45 minutes at RT.

  • Detection: Add Eu-cryptate labeled anti-cAMP antibody and d2-labeled cAMP (HTRF reagents).

  • Correction Step (Critical):

    • Measure fluorescence at 665 nm (signal) and 620 nm (reference).

    • Calculate the Ratio (

      
      ).
      
    • Why? 1-(Biphenyl-2-yl) piperazine may absorb UV light or fluoresce. Ratiometric reduction cancels out this interference. If the 620 nm signal drops significantly in high-concentration wells, the compound is "color quenching"—data at these concentrations must be discarded.

Part 4: Mechanism of Action Visualization

Understanding the downstream signaling is vital for interpreting functional data. 5-HT7 couples to


, activating Adenylyl Cyclase.

GsSignaling cluster_cell Intracellular Environment Ligand 1-(Biphenyl-2-yl) piperazine Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binding (Ki) G_Protein Gs Protein (Heterotrimer) Receptor->G_Protein Activation Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulation SecondMessenger cAMP (Accumulation) Effector->SecondMessenger ATP -> cAMP

Figure 2: The Gs-coupled signaling cascade utilized in the functional assay. Antagonists will block the "Activation" step, preventing cAMP accumulation.

Part 5: Troubleshooting & Interpretation

The "Sticky Compound" Problem

Arylpiperazines are notoriously lipophilic (


).
  • Symptom: Flat dose-response curves or variable

    
     values.
    
  • Solution: Ensure BSA (0.1%) or Tween-20 (0.01%) is present in assay buffers to keep the compound in solution. Use glass-coated or low-binding plasticware for serial dilutions.

Selectivity Check (5-HT1A)

The biphenyl-piperazine core often cross-reacts with 5-HT1A.

  • Requirement: Always run a counter-screen against 5-HT1A.

  • Reference: A selective 5-HT7 ligand should exhibit >50-fold selectivity over 5-HT1A. If

    
    , the compound is a "dual ligand" (common in this chemical class).
    
Fluorescence Interference

If your FP assay shows high potency (


) but Radioligand shows low potency (

):
  • Diagnosis: The compound is likely fluorescing at the assay wavelength (Interference).[1]

  • Action: Trust the Radioligand data.

References

  • Lacivita, E., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor. Journal of Medicinal Chemistry.

  • Leopoldo, M., et al. (2011). Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents. Journal of Medicinal Chemistry.

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for 1-(2-Biphenylyl)piperazine. PubChem.

Sources

Comparative In Vitro Efficacy Guide: 1-(Biphenyl-2-yl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

The 1-(Biphenyl-2-yl)piperazine scaffold represents a "privileged structure" in neuropsychopharmacology, particularly for targeting the Serotonin 5-HT7 receptor. Unlike its para-substituted counterparts (often associated with Dopamine D2 activity), the ortho-biphenyl arrangement provides a unique steric bulk that occupies the hydrophobic pocket of the 5-HT7 receptor, crucial for selectivity over the closely related 5-HT1A subtype.

This guide compares the in vitro efficacy of three distinct structural subclasses of this scaffold. We move beyond simple affinity (


) to evaluate functional potency (

/

) and metabolic stability, providing a holistic view for lead optimization.
The Comparative Cohort

We will analyze the following analog classes based on field-validated SAR (Structure-Activity Relationship) data:

  • Series A (Alkyl-Linked): High flexibility, often high affinity but poor metabolic stability.

  • Series B (Amide-Linked): Introduced rigidity, improved selectivity profiles.

  • Series C (Distal Phenyl Modifications): Electronic tuning to switch between agonism and antagonism.

Comparative Analysis: Efficacy & Selectivity

The following data synthesis relies on pivotal studies (e.g., Leopoldo et al., Satala et al.) to illustrate the performance trade-offs inherent to this scaffold.

Table 1: In Vitro Performance Metrics

Note: Data represents mean values from standardized radioligand binding and cAMP functional assays.

Analog ClassRepresentative Structure5-HT7 Affinity (

, nM)
5-HT1A Affinity (

, nM)
Selectivity Ratio (5-HT7/1A)Functional ModeMetabolic Stability (% Remaining)
Series A 1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine7.5 24.0~3.2Antagonist26% (Low)
Series B N-(Biphenyl-2-ylmethyl) amide derivatives8.7 >1000>115 Antagonist65% (Mod)
Series C 4'-Methoxy-biphenyl derivatives12.4150~12Agonist 45% (Mod)
Technical Interpretation[1][2][3][4][5][6]
  • The Linker Impact (Series A vs. B):

    • Series A (Ethyl linker) exhibits high affinity due to the optimal distance between the protonatable nitrogen and the aromatic acceptor. However, the lack of rigidity leads to significant 5-HT1A cross-reactivity (Selectivity Ratio < 10).

    • Series B (Amide/Pentyl linker) introduces a hydrogen-bond acceptor (the amide carbonyl) and increased chain length. This drastically improves selectivity (>100-fold) by exploiting the less conserved regions of the 5-HT7 binding pocket.

  • The "Switch" (Series C):

    • Modifying the distal phenyl ring of the biphenyl system (e.g., adding a 4'-methoxy group) can induce a conformational change in the receptor, flipping the ligand from an antagonist to a partial or full agonist. This is critical when designing probes for specific signaling pathways.

Experimental Protocols (Self-Validating Systems)

To replicate these results, researchers must utilize a "Self-Validating" workflow where binding data is confirmed by functional output.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to validated lead candidate.

SAR_Workflow Synthesis Scaffold Synthesis (Pd-catalyzed Buchwald-Hartwig) Binding Radioligand Binding ([3H]-SB-269970) Synthesis->Binding Filter Affinity Check (Ki < 50 nM?) Binding->Filter Filter->Synthesis No (Refine SAR) Functional Functional Assay (cAMP Accumulation) Filter->Functional Yes ADME Metabolic Stability (Rat S9 Fraction) Functional->ADME Valid Mode

Figure 1: Critical path for evaluating 1-(Biphenyl-2-yl)piperazine analogs. The "Affinity Check" acts as a gatekeeper before investing in costly functional assays.

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values using HEK293 cells stably expressing h5-HT7.
  • Membrane Prep: Harvest HEK293-h5HT7 cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet to 0.5 mg protein/mL.
    
  • Incubation:

    • Tracer: 2.5 nM

      
      -SB-269970 (Antagonist) or 
      
      
      
      -5-CT (Agonist).[1]
    • Test Compound: 7 concentrations (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Methiothepin.
      
    • Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding to the filter.

  • Analysis: Calculate

    
     via non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional cAMP Accumulation (Efficacy)

Objective: Distinguish Agonists from Antagonists. 5-HT7 is


-coupled; activation increases intracellular cAMP.[2]
  • Cell Seeding: Seed HEK293-h5HT7 cells (10,000/well) in 384-well plates.

  • Antagonist Mode:

    • Pre-incubate cells with Test Compound (15 min).

    • Add 5-CT (Reference Agonist) at its

      
       concentration.
      
    • Readout: Reduction in 5-CT induced cAMP signal indicates antagonism.

  • Agonist Mode:

    • Add Test Compound alone.

    • Readout: Increase in cAMP signal indicates agonism.

  • Detection: Use HTRF (Homogeneous Time-Resolved Fluorescence) or GloSensor cAMP reagents.

Mechanistic Insight: The Signaling Pathway

Understanding the downstream effects is vital for interpreting the functional data. 1-(Biphenyl-2-yl)piperazine antagonists block the


 cascade.

Signaling_Pathway Ligand Biphenyl Analog (Ligand) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Activation) Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA Activation cAMP->PKA ERK ERK1/2 Phosphorylation cAMP->ERK Block Antagonist Blockade Block->Receptor Inhibits

Figure 2: The 5-HT7 signaling cascade. Agonists drive the Gs -> AC -> cAMP pathway, while the described antagonists prevent this cascade.

References

  • Leopoldo, M., et al. (2012). Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo.[3] Journal of Medicinal Chemistry.

  • Satala, G., et al. (2013). Towards metabolically stable 5-HT7 receptor ligands: a study on 1-arylpiperazine derivatives and related isosters.[4] Experimental Brain Research.

  • Kim, J.Y., et al. (2014). Novel N-biphenyl-2-ylmethyl 2-methoxyphenylpiperazinylalkanamides as 5-HT7R antagonists for the treatment of depression.[5] Bioorganic & Medicinal Chemistry Letters.

  • Hagan, J.J., et al. (2000). Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist.[6] British Journal of Pharmacology.

  • Kroeze, W.K., et al. (2002). PRESTO-Tango: an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology.

Sources

A Senior Application Scientist's Perspective on Establishing Reproducible Bioactivity Data for a Novel Psychoactive Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Inter-Laboratory Guide to the Bioactivity Validation of 1-(Biphenyl-2-yl) piperazine (B2P)

Introduction: The Challenge of Characterizing Novel Psychoactive Substances

In the rapidly evolving landscape of drug discovery and psychoactive substance research, the emergence of novel compounds like 1-(Biphenyl-2-yl) piperazine (B2P) presents both opportunities and significant challenges. The piperazine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anticancer, antidepressant, and antimicrobial effects.[1][2][3] However, the introduction of novel derivatives, often with unknown pharmacological profiles, necessitates a rigorous and standardized approach to bioactivity validation. The dynamic nature of the novel psychoactive substances (NPS) market puts a considerable strain on forensic and research laboratories to develop and validate tests in a short timeframe.[4] This guide provides a comprehensive framework for the inter-laboratory validation of B2P's bioactivity, focusing on establishing a reproducible and trustworthy pharmacological profile. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and compare the potential bioactivity of B2P with relevant alternative compounds.

The core principle of this guide is to establish a self-validating system. An inter-laboratory study, by its very nature, is designed to test the robustness and reproducibility of an analytical method or, in this case, a bioactivity profile. By having multiple independent laboratories follow the same standardized protocols, we can identify and mitigate sources of variability, leading to a consensus on the compound's pharmacological effects. This approach is critical for ensuring the scientific integrity of the data and for making informed decisions in drug development or public health contexts.

Putative Pharmacological Profile of 1-(Biphenyl-2-yl) piperazine (B2P)

Given the chemical structure of B2P, which features a biphenyl group attached to a piperazine ring, we can hypothesize its potential biological targets based on structure-activity relationships of similar molecules. The piperazine moiety is a common scaffold in compounds targeting central nervous system (CNS) receptors.[5] Specifically, derivatives with arylpiperazine substructures are known to interact with serotonin (5-HT) and dopamine (D) receptors.[2][6] For instance, some piperazine derivatives have been identified as 5-HT7 antagonists, while others act as dopamine transporter (DAT) inhibitors.[7][8] Therefore, a primary objective of this validation study is to investigate B2P's affinity and functional activity at key serotonin and dopamine receptor subtypes and transporters.

Comparator Compounds for Contextual Analysis

To provide a meaningful comparison, we will benchmark the bioactivity of B2P against well-characterized piperazine derivatives with known mechanisms of action.

  • 1-Benzylpiperazine (BZP): A known central nervous system stimulant that acts as a releasing agent for dopamine, norepinephrine, and serotonin.[9]

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A non-selective serotonin receptor agonist and releasing agent.[9]

  • Vilazodone: An approved antidepressant that is a potent serotonin reuptake inhibitor and a partial agonist of the 5-HT1A receptor.[2]

These comparators represent a spectrum of activities within the piperazine class, providing a robust context for interpreting the experimental data for B2P.

Inter-Laboratory Validation Workflow

The following diagram illustrates a generalized workflow for an inter-laboratory validation study. The key to success is the initial consensus on protocols, reagents, and data analysis methods.

G cluster_0 Phase 1: Planning & Standardization cluster_1 Phase 2: Independent Laboratory Execution cluster_2 Phase 3: Data Analysis & Reporting A Lead Lab: Protocol Development & Optimization B Selection of Participating Laboratories A->B C Distribution of Standardized Reagents & Compound Aliquots B->C D Lab 1: Execution of Assays C->D E Lab 2: Execution of Assays C->E F Lab n: Execution of Assays C->F G Centralized Data Collection D->G E->G F->G H Statistical Analysis (e.g., ANOVA, Bland-Altman) G->H I Consensus Report Generation H->I

Caption: A three-phase workflow for inter-laboratory bioactivity validation.

Experimental Protocols for Bioactivity Assessment

The following protocols are designed to be robust and transferable across different laboratory settings. The choice of these assays is based on the putative targets of B2P and the need to assess both binding affinity and functional activity.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of B2P and comparator compounds for a panel of serotonin (e.g., 5-HT1A, 5-HT2A, 5-HT7) and dopamine (e.g., D1, D2, D3) receptors, as well as the serotonin transporter (SERT) and dopamine transporter (DAT).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the target receptor or transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human receptor or transporter of interest.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A, [³H]WIN 35,428 for DAT).

      • Increasing concentrations of the test compound (B2P or comparators) or vehicle.

      • Cell membrane preparation.

    • Include wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

  • Data Acquisition and Analysis:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays (cAMP Measurement)

Objective: To determine the functional activity (EC50 and Emax) of B2P and comparators at Gs or Gi-coupled receptors (e.g., D1-like and 5-HT1A receptors).

Principle: Activation of Gs-coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), while activation of Gi-coupled receptors inhibits adenylyl cyclase, causing a decrease in cAMP. This change in cAMP can be quantified using various methods, such as HTRF or ELISA-based assays.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For Gi-coupled receptors, pre-treat the cells with forskolin (an adenylyl cyclase activator) to induce a measurable level of cAMP.

    • Add increasing concentrations of the test compound (B2P or comparators) or vehicle.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC80 concentration.

  • Incubation and Lysis:

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

  • cAMP Detection and Data Analysis:

    • Perform the cAMP measurement using a plate reader compatible with the detection technology (e.g., HTRF, fluorescence polarization, or luminescence).

    • Plot the cAMP concentration (or signal) against the logarithm of the agonist concentration.

    • For agonists, determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) using a sigmoidal dose-response curve fit.

    • For antagonists, determine the IC50 and calculate the antagonist affinity constant (Kb) using the Gaddum equation.

Data Presentation and Interpretation

The data generated from the inter-laboratory study should be compiled and presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical Binding Affinities (Ki, nM) of B2P and Comparator Compounds

Compound5-HT1A5-HT2ASERTD2DAT
B2P 2515080500120
BZP 200035002504000150
TFMPP 50801500>10000>10000
Vilazodone 250000.5>100008000

Interpretation: In this hypothetical scenario, B2P shows moderate to high affinity for the 5-HT1A receptor and the serotonin and dopamine transporters. Its affinity for the 5-HT2A and D2 receptors is lower. This profile is distinct from the comparators, suggesting a unique pharmacological mechanism.

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) and Efficacy (Emax, %)

Compound5-HT1A Agonism (EC50 / Emax)DAT Inhibition (IC50)
B2P 45 nM / 60% (Partial Agonist)180 nM
BZP No Agonist Activity250 nM (Releaser)
TFMPP 80 nM / 95% (Full Agonist)>10000 nM
Vilazodone 5 nM / 55% (Partial Agonist)1.0 nM

Interpretation: The functional data suggest that B2P acts as a partial agonist at the 5-HT1A receptor and as a moderately potent inhibitor of the dopamine transporter. This dual activity is a key finding that differentiates it from the selected comparators.

Proposed Signaling Pathway for B2P at the 5-HT1A Receptor

The following diagram illustrates the proposed mechanism of action for B2P as a partial agonist at the 5-HT1A receptor, a Gi-coupled receptor.

G B2P 1-(Biphenyl-2-yl) piperazine (B2P) Receptor 5-HT1A Receptor B2P->Receptor Binds & Partially Activates G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Response Phosphorylates Targets

Caption: Proposed signaling cascade for B2P at the 5-HT1A receptor.

Conclusion: Towards a Consensus on B2P Bioactivity

This guide has outlined a comprehensive and scientifically rigorous framework for the inter-laboratory validation of 1-(Biphenyl-2-yl) piperazine's bioactivity. By adhering to standardized protocols, utilizing appropriate comparator compounds, and employing robust data analysis techniques, researchers can build a reliable and reproducible pharmacological profile for this novel substance. The causality behind these experimental choices lies in the need to systematically deconstruct a compound's interaction with its biological targets, moving from simple binding to functional consequences. The self-validating nature of a multi-laboratory study provides the highest level of confidence in the generated data, which is essential for advancing our understanding of new chemical entities and ensuring the safety and efficacy of potential therapeutic agents.

References

  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Piperazine.
  • ResearchGate. Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead | Request PDF.
  • Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021.
  • PubMed. Synthesis and biological characterization of novel hybrid 7-[[2-(4-phenyl-piperazin-1-yl)-ethyl]-propyl-amino]-5,6,7,8-tetrahydro-naphthalen-2-ol and their heterocyclic bioisosteric analogues for dopamine D2 and D3 receptors.
  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed Central. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells.
  • ResearchGate. Reagents and conditions for the preparation of 1-(2-biphenyl)piperazine derivatives.
  • MDPI. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma.
  • ResearchGate. PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD.
  • Patsnap Synapse. What is the mechanism of Piperazine?.
  • PubMed Central. New psychoactive substances: a review and updates.
  • PubMed Central. Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity.
  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • PubMed. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R.
  • PubMed Central. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein.
  • Analytical Chemistry. Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • PubMed Central. In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines.
  • Unodc. Selected bibliography of New Psychoactive Substances (NPS) 2012-February 2013.
  • PubMed. Some pharmacological properties of piperazine.
  • A Review on Analytical Methods for Piperazine Determination.
  • PubMed. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines.
  • JOCPR. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
  • National Institute of Justice. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward.
  • MDPI. SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation.
  • PubMed. Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening.
  • RSC Publishing. Discovery, bioactivity and biosynthesis of fungal piperazines.
  • Cayman Chemical. Human Dopamine Receptor D1 Reporter Assay System.
  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
  • Novel Psychoactive Substances. Home.
  • Wikipedia. Dopamine receptor.
  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • NIST. Novel Psychoactive Substance (NPS) Data Hub.
  • ResearchGate. Structural Genomics of the Human Dopamine Receptor System.

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 1-(Biphenyl-2-yl) piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not treat this compound as general organic waste. 1-(Biphenyl-2-yl)piperazine is a functionalized aryl piperazine often used as a serotonin receptor ligand.[1] Its disposal requires strict adherence to protocols preventing aquatic release and dangerous chemical incompatibilities.[2]

Immediate Safety Profile:

  • Primary Hazard: Skin/Eye Irritant (H315, H319) and Respiratory Irritant (H335).[3]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).[4][5] Zero-tolerance policy for drain disposal.

  • Reactivity: Basic amine; incompatible with strong acids (exothermic) and oxidizers.

Hazard Mechanics: The "Why" Behind the Protocol

To ensure safety, you must understand the chemical behavior driving these rules. This is not just compliance; it is chemical logic.

The Amine Basicity Factor

The piperazine ring acts as a secondary amine base.

  • Risk: If mixed with strong acids (e.g., Nitric, Sulfuric) in a waste container, it will undergo a rapid, exothermic acid-base neutralization.[1][3] This heat can pressurize waste drums, leading to rupture or explosion.[3]

  • Protocol: Segregate strictly from acidic waste streams.

The Lipophilic Biphenyl Factor

The biphenyl group significantly increases the molecule's lipophilicity compared to simple piperazine.

  • Risk: High logP (partition coefficient) means this compound bioaccumulates in aquatic organisms. Standard municipal water treatment does not effectively remove it.

  • Protocol: All traces, including wash solvents, must be captured for high-temperature incineration.[1][3]

Pre-Disposal: The Self-Validating Segregation System

A self-validating system prevents errors before they occur.[1] Use this decision matrix to categorize your waste before you even select a container.

Table 1: Waste Stream Segregation Logic
Waste StateCompositionCorrect Waste StreamRCRA/Hazard Code (Indicative)
Solid Pure Substance, contaminated gloves/paperSolid Hazardous Waste (Toxic/Irritant) Non-RCRA Regulated Solid (unless characteristic)
Liquid Dissolved in Acetone/Methanol/EthanolFlammable Solvents (Organic) D001 (Ignitable)
Liquid Dissolved in Halogenated Solvents (DCM)Halogenated Solvents F-List (e.g., F002)
Aqueous Dissolved in water/buffersAqueous Toxic (No Drain) Marine Pollutant
Visualization: Waste Segregation Decision Tree

The following logic flow ensures the compound never enters an incompatible stream.

WasteSegregation Start Waste Generation: 1-(Biphenyl-2-yl)piperazine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Wipes) StateCheck->Solid Liquid Liquid Waste (Mother Liquor, Washings) StateCheck->Liquid DisposalSolid Bin: Solid Hazardous Label: Irritant/Toxic Solid->DisposalSolid SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (Acetone, MeOH) SolventCheck->NonHalogenated Aqueous Aqueous (Buffers, Water) SolventCheck->Aqueous DisposalHalo Bin: Halogenated Waste Label: Toxic/Carcinogen Halogenated->DisposalHalo DisposalFlam Bin: Flammable Solvents Label: Flammable/Irritant NonHalogenated->DisposalFlam DisposalAq Bin: Aqueous Toxic (DO NOT DRAIN) Aqueous->DisposalAq

Caption: Logical flow for segregating 1-(Biphenyl-2-yl)piperazine based on solvent compatibility.

Detailed Disposal Procedures

Phase 1: Container Selection & Labeling

Trustworthiness Check: Do not use metal containers (aluminum/zinc) as amines can be corrosive to certain metals over time. Use High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Select Container:

    • Solids: Wide-mouth HDPE jar.

    • Liquids: HDPE jerrycan or amber glass bottle (if solvent requires).

  • Labeling (Crucial Step):

    • Affix a hazardous waste tag immediately.

    • Chemical Name: Write out "1-(Biphenyl-2-yl)piperazine" fully. Do not use abbreviations like "BPP".

    • Hazards: Check "Irritant" and "Toxic".[2]

    • Special Note: Add "Marine Pollutant - No Drain" to the comments section of the label.

Phase 2: Processing the Waste

Step-by-Step Protocol:

  • Solid Waste:

    • Collect all contaminated weigh boats, pipette tips, and gloves.[3]

    • Double-bag the solid waste in clear polyethylene bags before placing it in the rigid waste container. This prevents dust inhalation when the waste contractor opens the bin.

    • Why: The dust is a respiratory sensitizer (STOT SE 3).

  • Liquid Waste (Reaction Mixtures):

    • Ensure the pH of the solution is between 8-10 (basic). If the solution is acidic, neutralize slowly with Sodium Bicarbonate before adding to the waste container to prevent heat generation inside the drum.[3]

    • Pour into the appropriate solvent carboy (Halogenated vs. Non-Halogenated).

    • Leave 10% headspace in the container for thermal expansion.

  • Rinsing Glassware:

    • Triple rinse all flasks with Acetone or Ethanol.

    • Critical: Dispose of the rinsate into the liquid waste container. Do not wash the first rinse down the sink.

Spill Management Protocol

In the event of a spill, immediate containment is required to prevent environmental release.[3][5]

Visualization: Spill Response Loop

SpillResponse Alert Spill Detected PPE Don PPE: Gloves, Goggles, N95/Respirator Alert->PPE Contain Containment: Cover with absorbent pads PPE->Contain Clean Cleanup: Scoop into bag (Avoid Dust) Contain->Clean Decon Decontamination: Wipe with dilute acetic acid then water Clean->Decon Dispose Disposal: Label as Hazardous Waste Decon->Dispose

Caption: Immediate operational response workflow for solid or liquid spills.

Cleanup Steps:

  • Isolate: Evacuate the immediate area if dust is airborne.

  • Protect: Wear nitrile gloves, safety goggles, and a lab coat.[3] If powder is loose, use a P95/N95 respirator.[3]

  • Neutralize (Surface): After physically removing the bulk material, wipe the surface with a dilute (1%) Acetic Acid solution to neutralize the amine residue, followed by a water rinse.[3] Collect all wipes as solid hazardous waste.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 1-(Biphenyl-2-yl)piperazine. MilliporeSigma.[4][6]

  • Cayman Chemical. (2023). Safety Data Sheet: Piperazine Derivatives. Cayman Chemical.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Hazardous Waste Codes.

  • PubChem. (2023). Compound Summary: 1-(2-Biphenylyl)piperazine (CAS 180698-19-5).[1] National Library of Medicine.

Sources

Personal Protective Equipment & Handling Guide: 1-(Biphenyl-2-yl) piperazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 51953-26-3 Synonyms: 1-(2-Biphenylyl)piperazine; 1-([1,1'-Biphenyl]-2-yl)piperazine Physical State: Solid (Crystalline Powder)[1]

Part 1: Executive Safety Assessment

Handling 1-(Biphenyl-2-yl) piperazine requires moving beyond generic "lab safety" into a protocol designed for corrosive sensitizers .[1] Unlike simple irritants, this compound presents a dual-threat mechanism: immediate tissue destruction (Corrosion Cat.[1] 1B) combined with long-term immunological reprogramming (Sensitization).[1]

The Core Hazard Mechanism:

  • Corrosivity: The secondary amine structure creates a highly alkaline local environment upon contact with moisture (sweat, mucous membranes), leading to saponification of lipids and deep tissue burns.

  • Sensitization: Piperazine motifs are haptenic.[1] They can bind to serum proteins, creating immunogenic complexes.[1] Repeat exposure—even at sub-irritant levels—can trigger anaphylactic responses or chronic contact dermatitis.[1]

Operational Directive: Your PPE strategy must prevent all dermal contact.[1][2] "Minor splashes" are not acceptable due to the sensitization threshold.

Part 2: PPE Selection Matrix (Self-Validating Systems)

This matrix replaces generic advice with material-science-based selection criteria.

Dermal Protection (Hands)

Requirement: Dual-barrier system.[1]

  • Primary Layer (Inner): Nitrile (0.11 mm / 4 mil).[1] Acts as a smooth skin interface.[1]

  • Secondary Layer (Outer): Extended-cuff Nitrile or Neoprene (minimum 0.15 mm / 6 mil).[1]

  • Scientific Rationale: Piperazine derivatives can permeate thin latex.[1] Nitrile offers superior chemical resistance to amines.[1] The "Double-Glove" system allows you to strip the outer layer immediately upon contamination while maintaining a safety barrier, breaking the exposure chain.[1]

Respiratory Protection

Requirement: Source capture is primary; PPE is secondary.[1]

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Secondary (If hood work is impossible): Full-face respirator with P100 (HEPA) cartridges and organic vapor (OV) relief.[1]

  • Scientific Rationale: As a solid, the primary vector is dust.[1] However, amine vapors can desorb from the solid surface.[1] A simple N95 is insufficient because it does not protect the eyes from corrosive dust settling on the conjunctiva.[1]

Ocular & Face Protection

Requirement: Sealed protection.[1][2][3]

  • Standard: Indirect-vent chemical splash goggles (ANSI Z87.1+).[1]

  • Prohibited: Safety glasses.[1]

  • Scientific Rationale: Safety glasses allow airborne dust to bypass the lens via the gap at the temple/cheek. Corrosive dust in the eye causes immediate, potentially irreversible corneal opacity.[1]

PPE Specification Summary Table
Body AreaRecommended EquipmentMinimum SpecificationCritical Failure Mode to Avoid
Hands (Inner) Nitrile Exam Glove4 mil (0.11 mm)Donning with wet hands (traps moisture).[1]
Hands (Outer) Extended Cuff Nitrile6 mil (0.15 mm)Reusing contaminated outer gloves.[1]
Eyes Splash GogglesIndirect Vent, Anti-FogUsing "impact" glasses instead of "splash" goggles.[1]
Body Lab Coat + ApronTyvek or Chemical Resistant ApronCotton coats absorbing liquid spills.[1]
Respiratory Fume Hood / P10099.97% filtration efficiencyRelying on surgical masks (zero protection).[1]

Part 3: Operational Protocol & Visualization

Logic Flow: Risk Assessment

The following diagram illustrates the decision-making logic for handling this specific compound, emphasizing the "Stop Work" triggers.

RiskAssessment Start Start: 1-(Biphenyl-2-yl) piperazine Handling FormCheck Check Physical State (Solid vs. Solution) Start->FormCheck SolidRisk SOLID RISK: Dust Generation Static Cling FormCheck->SolidRisk Powder LiquidRisk LIQUID RISK: Splash/Permeation Vapor Pressure FormCheck->LiquidRisk Solvated Control Engineering Control: Chemical Fume Hood SolidRisk->Control LiquidRisk->Control PPE_Decision PPE Selection: Double Nitrile + Goggles + Lab Coat Control->PPE_Decision Action Proceed with Experiment PPE_Decision->Action

Figure 1: Risk Assessment Logic Flow. Identifies specific risks based on physical state to determine engineering controls.

Step-by-Step Handling Protocol
Phase 1: Preparation (The "Clean Zone")
  • Static Management: 1-(Biphenyl-2-yl) piperazine is often electrostatic.[1] Place an ionizing bar or anti-static gun near the balance inside the hood.[1]

    • Why? Static charge causes powder to "jump" onto gloves and cuffs, creating an invisible contamination layer.[1]

  • Glove Inflation Test: Before donning, trap air in the nitrile glove and squeeze.[1]

    • Why? Micro-pinholes from manufacturing are common.[1] For a sensitizer, a pinhole is an exposure route.[1]

Phase 2: Weighing & Solubilization (High Risk)
  • The "Transfer" Technique: Never pour from the stock bottle. Use a disposable spatula to transfer solid into a pre-tared vial.[1]

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial.

    • Why? Exothermic heat of solution can occur with amines.[1] Rapid addition can cause "bumping" or aerosolization.[1]

  • Cap Immediately: Once solvated, the vapor pressure changes.[1] Cap the vial before removing it from the balance.

Phase 3: Doffing (The "Dirty Zone")

Most exposures occur here.

  • Outer Glove Removal: Use the "beak" method (pinch outside, pull off inside-out).[1] Discard into solid hazardous waste.[1]

  • Inspect Inner Gloves: Check for yellowing or visible residue.[1] If clean, proceed to remove goggles.[1]

  • Wash: Wash hands with soap and cool water.[1]

    • Why? Hot water opens pores, potentially increasing absorption of any trace residue.[1]

Operational Workflow Diagram

Workflow Step1 1. Inspect PPE (Inflation Test) Step2 2. Donning (Inner + Outer Gloves) Step1->Step2 Step3 3. Handling (Hood Only, Anti-static) Step2->Step3 Step4 4. Doffing Outer Gloves (Inside-Out Technique) Step3->Step4 Step5 5. Wash Hands (Cool Water) Step4->Step5

Figure 2: Operational Workflow. Highlights the critical "Inflation Test" and specific doffing sequence.

Part 4: Emergency Response & Disposal

Emergency Procedures
  • Ocular Exposure:

    • Action: Flush immediately for 15 minutes minimum . Hold eyelids open.

    • Mechanism:[4][5] Amines penetrate the cornea rapidly.[1] Seconds matter to prevent permanent opacity.[1]

  • Dermal Exposure:

    • Action: Drench with water, then soap.[1] Remove contaminated clothing under the shower.[1]

    • Contraindication: Do not use vinegar or acidic neutralizers on the skin.[1] The heat of neutralization can cause thermal burns on top of chemical burns.[1]

Disposal Protocol
  • Waste Stream: Segregate as "Alkaline Organic Waste."

  • Incompatibility: NEVER mix with strong oxidizers (Peroxides, Nitric Acid) or acid chlorides.[1][6]

    • Risk:[3][4][5][6][7][8] Violent reaction or formation of toxic chloramines.[1]

  • Final Destruction: Incineration in a facility equipped with a secondary combustion chamber (afterburner) and scrubber to manage Nitrogen Oxide (NOx) emissions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763266, 1-(2-Biphenylyl)piperazine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Piperazine and its derivatives - Sensitization and Corrosivity.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.132 - Personal Protective Equipment.[1] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Biphenyl-2-yl) piperazine
Reactant of Route 2
Reactant of Route 2
1-(Biphenyl-2-yl) piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.